molecular formula C8H6BrFO2 B1381857 2-Bromo-6-fluoro-4-methylbenzoic acid CAS No. 1427327-66-9

2-Bromo-6-fluoro-4-methylbenzoic acid

Cat. No.: B1381857
CAS No.: 1427327-66-9
M. Wt: 233.03 g/mol
InChI Key: RYGYAJDEBNPLCW-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYAJDEBNPLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427327-66-9
Record name 2-bromo-6-fluoro-4-methylbenzoic acid
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Foundational & Exploratory

Navigating the Physicochemical Landscape of Brominated Fluoromethylbenzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of 2-Bromo-6-fluoro-4-methylbenzoic Acid and Its Isomers for Applications in Drug Discovery and Development

In the intricate world of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold dictates the molecule's behavior and utility. Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. This technical guide delves into the physical properties of this compound, a compound of interest for its potential applications. Due to a notable scarcity of experimentally determined data for this specific isomer, this guide will provide a comprehensive analysis of its closely related structural isomers, 4-Bromo-2-fluoro-6-methylbenzoic acid and 2-Bromo-4-fluoro-6-methylbenzoic acid, to establish a scientifically grounded understanding of the target molecule.

This guide will further explore the theoretical underpinnings of how substituent placement influences key physicochemical parameters and provide detailed, field-proven methodologies for their experimental determination.

Structural Identification and Available Data

A critical first step in the characterization of any chemical entity is its unambiguous identification. For the isomers of bromo-fluoro-methylbenzoic acid, the precise location of the bromo, fluoro, and methyl groups on the benzoic acid ring is paramount.

  • 4-Bromo-2-fluoro-6-methylbenzoic acid: (PubChem CID: 67135924)[1]

  • 2-Bromo-4-fluoro-6-methylbenzoic acid: (CAS Number: 1003709-47-4)[2][3]

The molecular formula for these compounds is C₈H₆BrFO₂, with a molecular weight of approximately 233.03 g/mol [1][3].

Table 1: Summary of Computed and Available Physical Properties for Isomers of Bromo-fluoro-methylbenzoic Acid

Property4-Bromo-2-fluoro-6-methylbenzoic acid (Computed)[1]2-Bromo-4-fluoro-6-methylbenzoic acid (Computed)[3]This compound (Predicted)
Molecular Weight 233.03 g/mol 233.03 g/mol 233.03 g/mol
XLogP3 2.62.6~2.6
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 111

Note: XLogP3 is a computed measure of hydrophobicity. The predicted values for the target compound are based on the high similarity to the presented isomers.

The Influence of Substituent Position on Physicochemical Properties

The physical properties of these isomers are dictated by the interplay of electronic and steric effects of the bromo, fluoro, and methyl substituents.

  • Acidity (pKa): The acidity of the carboxylic acid group is significantly influenced by the electronic nature of the ring substituents. Both bromine and fluorine are electron-withdrawing groups via induction, which stabilizes the carboxylate anion and thus increases acidity (lowers the pKa) compared to benzoic acid. The ortho-positioning of a halogen to the carboxylic acid (the "ortho effect") can lead to a further increase in acidity due to steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the undissociated acid. For this compound, the presence of two ortho substituents (bromo and fluoro) would be expected to result in a significantly lower pKa compared to benzoic acid.

  • Melting Point: The melting point of a crystalline solid is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. Symmetrical molecules often have higher melting points. The varied substitution patterns of these isomers will lead to differences in their ability to pack efficiently. For instance, 2-Bromo-6-methylbenzoic acid has a reported melting point of 107-111°C[4], while the isomeric 2-Bromo-4-methylbenzoic acid melts at a higher temperature of 143-147°C. This highlights the significant impact of substituent placement on melting point.

  • Solubility: The solubility of these compounds in aqueous and organic solvents is governed by their polarity and the strength of intermolecular interactions. The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents like water. However, the overall hydrophobicity, as indicated by the computed XLogP3 value of 2.6, suggests limited aqueous solubility[1][3]. The solubility in organic solvents such as ethers, and chlorinated solvents is expected to be significantly higher.

Experimental Determination of Physical Properties: A Methodological Deep Dive

For researchers synthesizing novel compounds like this compound, experimental verification of its physical properties is crucial. The following section outlines standard, reliable protocols for these determinations.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm[5].

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased rapidly to about 15-20°C below the expected melting point. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range[6].

Diagram 1: Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Crush Sample Prep2 Load Capillary Tube Prep1->Prep2 Prep3 Pack Sample Prep2->Prep3 Measure1 Place in Apparatus Prep3->Measure1 Measure2 Rapid Heat to ~T-20°C Measure1->Measure2 Measure3 Slow Heat (1-2°C/min) Measure2->Measure3 Data1 Record Onset Temperature Measure3->Data1 Data3 Report Melting Range Data1->Data3 Data2 Record Completion Temperature Data2->Data3

Caption: A streamlined workflow for accurate melting point determination.

Solubility Determination

Determining the solubility of an active pharmaceutical ingredient (API) is critical for formulation development. The equilibrium solubility is typically assessed in various solvents.

Protocol for Equilibrium Solubility Determination:

  • Solvent Selection: A range of relevant solvents should be chosen, including aqueous buffers at physiological pH values (e.g., pH 1.2, 4.5, and 6.8) and common organic solvents[7].

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[8].

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy[9].

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution. Potentiometric titration is a highly accurate method for its determination[10][11].

Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant[12].

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Diagram 2: Logic for pKa Determination

pKa_Determination A Dissolve Compound in Solvent B Titrate with Standardized Base A->B C Monitor pH with Electrode B->C D Plot pH vs. Volume of Titrant C->D E Identify Half-Equivalence Point D->E F Determine pKa (pH at half-equivalence) E->F

Caption: The logical progression for determining pKa via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of protons. For this compound, one would expect to see distinct signals for the aromatic protons and the methyl group protons.

    • ¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton[13].

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected signals include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹)[14].

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Conclusion

While direct experimental data for this compound remains elusive, a robust understanding of its likely physical properties can be extrapolated from the analysis of its close isomers and fundamental principles of physical organic chemistry. This guide provides researchers and drug development professionals with a framework for predicting the behavior of this molecule and outlines the essential experimental protocols required for its empirical characterization. The methodologies detailed herein represent the gold standard for ensuring the scientific integrity and trustworthiness of data generated for novel chemical entities, paving the way for their successful application in future research and development endeavors.

References

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • PubChem. 4-Bromo-2-fluoro-6-methylbenzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 2-Bromo-4-fluoro-6-methylbenzoic acid. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • University of Calgary. Melting point determination. [Link]

  • World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • SSERC. Melting point determination. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Medium. What information can the infrared spectrum of P - Methylbenzoic Acid provide?. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • European Union. STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. [Link]

  • University of Technology - Iraq. experiment (1) determination of melting points. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

A Predictive Spectroscopic Guide to 2-Bromo-6-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-bromo-6-fluoro-4-methylbenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to construct a reliable predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and related substituted benzoic acid derivatives.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its utility in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds, stems from the unique electronic and steric properties imparted by its substituents. The bromine and fluorine atoms offer sites for further functionalization and modulate the reactivity of the aromatic ring, while the methyl and carboxylic acid groups provide additional handles for chemical modification. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and quality control in synthetic applications.

The structure of this compound is presented below. The numbering of the carbon atoms is crucial for the subsequent NMR analysis.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: one for the carboxylic acid proton, two for the aromatic protons, and one for the methyl protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11-13Broad Singlet1H-COOH
2~7.2 - 7.4Doublet of doublets (dd) or a complex multiplet1HH-3 or H-5
3~7.0 - 7.2Doublet of doublets (dd) or a complex multiplet1HH-3 or H-5
4~2.4Singlet3H-CH₃

Rationale for Predictions:

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 11 and 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are in different chemical environments and are expected to appear in the aromatic region (6.5-8.0 ppm)[1]. H-3 is ortho to the bromine atom and meta to the fluorine and methyl groups. H-5 is ortho to the fluorine atom and meta to the bromine and methyl groups. The fluorine atom will cause through-bond coupling to the adjacent protons. Therefore, we can predict that both H-3 and H-5 will likely appear as doublet of doublets or more complex multiplets due to coupling with each other (meta coupling, J ≈ 2-3 Hz) and with the fluorine atom (J(H-F) coupling). The exact chemical shifts are difficult to predict without experimental data, but they are expected to be in the range of 7.0-7.4 ppm.

  • Methyl Protons (-CH₃): The protons of the methyl group are attached to an aromatic ring and are expected to appear as a singlet around 2.4 ppm.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.

Predicted SignalChemical Shift (δ, ppm)Assignment
1~165-170C=O (Carboxylic Acid)
2~160-165 (d, ¹JCF ≈ 240-260 Hz)C-6 (C-F)
3~135-140C-4 (C-CH₃)
4~130-135 (d)C-5
5~125-130C-1 (C-COOH)
6~120-125 (d)C-3
7~115-120 (d, ²JCF ≈ 20-25 Hz)C-2 (C-Br)
8~20-25-CH₃

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear between 165 and 170 ppm.[2]

  • Aromatic Carbons:

    • C-6 (C-F): The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz.

    • C-2 (C-Br): The carbon bearing the bromine atom will also be influenced by the heavy atom effect and is expected to appear in the range of 115-120 ppm. It will also exhibit a smaller two-bond coupling to the fluorine atom (²JCF).

    • C-4 (C-CH₃): The carbon attached to the methyl group will be deshielded due to the substitution and is predicted to be in the 135-140 ppm range.

    • C-1 (C-COOH): The ipso-carbon of the carboxylic acid group is expected around 125-130 ppm.

    • C-3 and C-5: These carbons bearing protons will have chemical shifts influenced by the surrounding substituents and are predicted to be in the 120-135 ppm range. They will also show coupling to the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensity
2500-3300O-H stretch (Carboxylic Acid)Broad, Strong
~1700-1725C=O stretch (Carboxylic Acid)Strong
~1600, ~1475C=C stretch (Aromatic Ring)Medium
~1200-1300C-O stretch (Carboxylic Acid)Medium
~1000-1100C-F stretchStrong
~920O-H bend (out-of-plane, dimer)Broad, Medium

Rationale for Predictions:

  • O-H Stretch: Carboxylic acids typically show a very broad and strong absorption band for the O-H stretching vibration in the region of 2500-3300 cm⁻¹. This broadness is due to strong hydrogen bonding, forming dimers in the solid state or in concentrated solutions.[3][4]

  • C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.[3]

  • C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.

  • C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid is expected in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is anticipated in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for such compounds.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

m/z (mass-to-charge ratio)Predicted IonNotes
232/234[C₈H₆BrFO₂]⁺Molecular ion (M⁺) and M+2 peak
213/215[C₈H₅BrFO]⁺Loss of -OH (M-17)
188/190[C₇H₅BrF]⁺Loss of -COOH (M-45)
153[C₈H₆FO₂]⁺Loss of Br radical (M-79/81)
109[C₇H₆F]⁺Loss of Br and COOH

Fragmentation Pathway Rationale:

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

  • Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical to form an acylium ion.

  • Loss of a Carboxyl Radical (-COOH): Decarboxylation is another typical fragmentation pathway for benzoic acid derivatives.

  • Loss of a Bromine Radical (-Br): The carbon-bromine bond can cleave to produce a bromine radical and the corresponding cation.

M [M]⁺˙ m/z 232/234 M_minus_OH [M-OH]⁺ m/z 213/215 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 188/190 M->M_minus_COOH -COOH M_minus_Br [M-Br]⁺ m/z 153 M->M_minus_Br -Br

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) B Instrument Setup (≥400 MHz Spectrometer) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Interpretation E->F

Figure 3: General experimental workflow for NMR analysis.

IR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the MS source.

    • The standard electron energy for EI is 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with comparative data from related structures, we have established a reliable spectroscopic profile for this compound. These predictions offer a valuable resource for its identification in synthetic reaction mixtures and for quality assurance purposes. The provided experimental protocols serve as a standardized starting point for researchers seeking to acquire empirical data for this molecule.

References

  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved February 3, 2026, from [Link]

  • LibreTexts, C. (2024). Spectroscopy of Aromatic Compounds. Retrieved February 3, 2026, from [Link]

  • LibreTexts, C. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 3, 2026, from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 3, 2026, from [Link]

  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved February 3, 2026, from [Link]

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A Comprehensive Technical Guide to the Solubility of 2-Bromo-6-fluoro-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its ultimate success. Among these, solubility stands as a paramount parameter, governing everything from formulation strategies and bioavailability to process chemistry and toxicology. 2-Bromo-6-fluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, represents a class of molecules often investigated as intermediates or scaffolds in medicinal chemistry. Understanding its interaction with various organic solvents is not merely an academic exercise but a critical step in unlocking its therapeutic potential. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

A thorough analysis of a molecule's structure is the cornerstone of predicting its solubility. The key physicochemical properties of this compound are detailed below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1003709-47-4[1][2][3]
Molecular Formula C₈H₆BrFO₂[1][2][3]
Molecular Weight 233.03 g/mol [1][2]
Computed XLogP3 2.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

The structure is characterized by a benzene ring substituted with a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group. Each of these functional groups imparts specific characteristics that influence its solubility:

  • Carboxylic Acid (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group is pivotal for interactions with polar and protic solvents.

  • Bromine (-Br) and Fluorine (-F): These halogen substituents increase the molecule's polarity and introduce the potential for halogen bonding. Their electron-withdrawing nature also influences the acidity of the carboxylic acid.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to the molecule's solubility in less polar, organic solvents.

  • Aromatic Ring: The benzene ring itself is largely nonpolar and can engage in π-π stacking interactions.

The computed XLogP3 of 2.6 indicates a moderate lipophilicity, suggesting that the molecule will exhibit solubility in a range of organic solvents, but will not be exclusively soluble in either highly polar or highly nonpolar environments.[1]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding:

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). The nonpolar methyl group and the aromatic ring of the solute will interact favorably with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to low overall solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess a significant dipole moment but lack a hydrogen-bond-donating group. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. The polar C-Br and C-F bonds will also engage in dipole-dipole interactions. Consequently, moderate to good solubility is anticipated in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carboxylic acid group of the solute, leading to favorable solvation. However, the nonpolar regions of the molecule (the aromatic ring and methyl group) may be less favorably solvated. Benzoic acid itself has poor solubility in cold water but is much more soluble in hot water. For substituted benzoic acids like the topic compound, good solubility is generally expected in polar protic organic solvents like alcohols.

The diagram below illustrates the key potential interactions between this compound and different solvent types.

G Intermolecular Interactions Driving Solubility cluster_solute This compound cluster_solvents Solvent Classes Solute C₈H₆BrFO₂ COOH -COOH (H-Bond Donor/Acceptor) Solute->COOH Halogens -Br, -F (Dipole, Halogen Bond) Solute->Halogens Aromatic Aromatic Ring / -CH₃ (van der Waals, Lipophilic) Solute->Aromatic Protic Polar Protic (e.g., Methanol) COOH->Protic Strong H-Bonding (Good Interaction) Aprotic Polar Aprotic (e.g., DMSO, Acetone) COOH->Aprotic H-Bonding (Acceptor) (Good Interaction) Halogens->Protic Dipole-Dipole Halogens->Aprotic Dipole-Dipole Aromatic->Protic Poor Interaction (Hydrophobic Effect) Nonpolar Nonpolar (e.g., Toluene) Aromatic->Nonpolar van der Waals (Good Interaction)

Caption: Key intermolecular forces between the solute and solvent classes.

Dimerization in Apolar Solvents

In apolar or weakly polar solvents, benzoic acids have a strong tendency to form hydrogen-bonded dimers. This self-association can significantly impact solubility, as the dimer presents a larger, less polar entity to the solvent compared to the monomer. In solvents that are effective hydrogen bond acceptors (like DMSO or acetone), this dimerization is inhibited because the solvent molecules compete for the hydrogen bonding sites on the carboxylic acid.[4]

Experimental Determination of Solubility

While theoretical principles provide a valuable predictive framework, empirical determination remains the gold standard. The two most common approaches are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[4][5] The shake-flask method is the most reliable technique for its determination.[6][7] This method, outlined in guidelines such as OECD 105 (for water solubility), can be adapted for any organic solvent.[8][9]

Protocol: Shake-Flask Method for Organic Solvents

  • Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the chosen organic solvent (e.g., 2 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[6]

  • Equilibration: Seal the container and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][10] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[6]

  • Phase Separation: After equilibration, allow the suspension to settle. To ensure complete removal of undissolved solids, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. It is critical not to disturb the solid pellet. Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) with Agitation A->B C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Collect & Dilute Supernatant C->D E 5. Quantify by HPLC or LC-MS D->E F 6. Calculate Solubility (mg/mL) E->F

Sources

2-Bromo-6-fluoro-4-methylbenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for this compound. Given the absence of a specific, verified Safety Data Sheet (SDS) for this compound, the following information is synthesized from authoritative data on structurally analogous compounds, including various bromo-, fluoro-, and methyl-substituted benzoic acids. This approach allows for a robust and cautious framework for ensuring laboratory safety.

Understanding the Hazard Landscape

This compound is an aromatic carboxylic acid. Its structure, featuring halogen substituents (Bromo and Fluoro) and a methyl group on the benzene ring, dictates its reactivity and toxicological profile. Based on data from structurally similar compounds, it should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3][4][5]

Core Rationale: The presence of electron-withdrawing groups like bromine and fluorine, combined with the acidic nature of the carboxylic acid, suggests that the compound can interact with biological macromolecules, leading to irritation and potential toxicity. The primary routes of occupational exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[2][3]

GHS Hazard Classification (Anticipated)

Based on analogous compounds, the GHS classification for this compound is anticipated to include the following:[4][5]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3][4][5]

Physicochemical and Toxicological Data Summary

The following table summarizes key data points, compiled from information on the target compound and its structural analogs. This data is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValue / InformationSource(s)
Molecular Formula C₈H₆BrFO₂PubChem[4]
Molecular Weight 233.03 g/mol PubChem[4]
Appearance Expected to be an off-white to white crystalline powder or solid.Analogy to[2][3]
Melting Point Data not available for the specific compound. For comparison, 2-fluoro-6-methylbenzoic acid has a melting point of 124-125 °C.[3] 4-Bromo-2-methylbenzoic acid has a melting point of 180-184°C.[1]
Solubility Expected to have limited solubility in water and be soluble in organic solvents.Analogy to[7]
Incompatible Materials Strong oxidizing agents, strong bases.[6][8][9]
Hazardous Decomposition Products During combustion, may emit carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[3]

The Self-Validating Safety Protocol: A Step-by-Step Workflow

Adherence to a stringent, logical workflow is paramount to ensuring safety. This protocol is designed to be self-validating, meaning that each step presupposes the successful and safe completion of the previous one.

Experimental Workflow: Weighing and Preparing a Solution

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure prep_sds Review Safety Data (Use Analog Data with Caution) prep_ppe Gather Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_weigh Weigh and Transfer Chemical (Avoid Dust Generation) prep_workspace->handling_weigh Proceed to Handling emergency_node Spill or Exposure? handling_weigh->emergency_node handling_dissolve Dissolve in Solvent cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate Procedure Complete handling_dissolve->emergency_node cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_node->handling_dissolve No first_aid Initiate First Aid & Emergency Procedures emergency_node->first_aid Yes

Caption: A workflow diagram illustrating the key phases and decision points for safely handling this compound.

Detailed Methodology

Phase 1: Preparation (The "Causality of Caution")

  • Information Gathering: Before entering the lab, review this guide and any available safety data for structural analogs. The causality here is clear: understanding the potential hazards dictates the necessary preventative measures.

  • Personal Protective Equipment (PPE) Assembly: Don the following PPE. The choice of each item is a direct countermeasure to a specific hazard.

    • Eye/Face Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) are mandatory to prevent eye contact with dust particles, which can cause serious irritation.[1][10][11] A face shield may be required for larger quantities or when there is a splash risk.[10][12]

    • Skin Protection: Wear a lab coat and chemical-impermeable gloves (e.g., nitrile rubber).[1][10][11] Inspect gloves for any signs of degradation before use. This is to prevent skin contact, which can lead to irritation.[1][11]

    • Respiratory Protection: Use a NIOSH-approved respirator (e.g., an N95 dust mask) when handling the powder outside of a certified chemical fume hood to prevent inhalation, which may cause respiratory tract irritation.[10][13]

  • Workspace Preparation: All handling of the solid compound must occur within a certified chemical fume hood to ensure adequate ventilation and contain any dust.[6][8][10] Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1] Prepare a spill kit containing an absorbent material suitable for chemical spills.

Phase 2: Chemical Handling

  • Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Use a spatula to gently transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height or vigorous scraping.

  • Dissolution: Place the stir bar in the flask before adding the solid. Slowly add the weighed compound to the solvent in your reaction vessel. This prevents splashing that can occur when adding solvent to a solid. Cap the vessel and begin agitation.

Phase 3: Post-Procedure & Decontamination

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container according to your institution's guidelines. Never dispose of this chemical down the drain.[14][15][16]

  • Decontamination: Thoroughly clean all glassware and surfaces that may have come into contact with the chemical.

  • PPE Removal: Remove your lab coat and then your gloves using the proper technique to avoid contaminating your skin.

  • Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.[1][11]

Emergency & Accidental Release Protocols

A prepared response is critical to mitigating the impact of an accident.

Exposure First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][6] If skin irritation occurs, seek medical attention.[6][14]

  • Inhalation: Move the affected person to fresh air immediately.[1][2][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[1][2][14]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that disperses the dust.

  • Contain & Clean: Wearing appropriate PPE, sweep up the spilled solid material.[2] Take care to minimize dust generation.[2] A HEPA-filter vacuum can also be used for cleanup.[17] Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][14][15]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

References

  • Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45073547, 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34174587, 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

Sources

Potential applications of 2-Bromo-6-fluoro-4-methylbenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacophore analysis of 2-Bromo-6-fluoro-4-methylbenzoic acid .

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged scaffold."[1] Unlike simple benzoic acids, this tri-substituted arene offers a unique combination of orthogonal reactivity and stereoelectronic control .[2] The 2,6-disubstitution pattern imposes significant steric constraints, forcing the carboxylate moiety out of planarity—a critical feature for designing atropisomeric kinase inhibitors and disrupting protein-protein interactions (PPIs).[1][2] This guide analyzes the molecule’s structural advantages and provides validated protocols for its integration into drug discovery workflows.[2]

Part 1: Structural Analysis & Pharmacophore Potential

The "Orthogonal" Scaffold

The power of this molecule lies in its ability to undergo sequential, selective functionalization. Each substituent serves a distinct purpose in the drug design cycle:

SubstituentPositionElectronic NatureMedicinal Chemistry Role
Bromine (-Br) C-2 (Ortho)Weakly Deactivating, Soft ElectrophileSynthetic Handle: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl cores.[1][2]
Fluorine (-F) C-6 (Ortho)Highly Electronegative, Hard StericConformational Lock: Forces the C-1 carbonyl out of plane (ortho-effect).[1][2] Increases metabolic stability by blocking the C-6 position from oxidation.[1][2]
Methyl (-CH₃) C-4 (Para)Weakly Activating (EDG)Lipophilic Anchor: Increases LogP (~0.5 unit boost).[1][2] Serves as a metabolic "soft spot" for clearance tuning (via benzylic oxidation) or a hydrophobic probe.[2]
Carboxyl (-COOH) C-1Electron WithdrawingWarhead/Linker: Precursor for amides (peptidomimetics) or bioisosteres (tetrazoles, oxadiazoles).[1][2]
Stereoelectronic "Twist" & Atropisomerism

A critical feature of this compound is the steric crowding at the C-1 position.[1]

  • The Mechanism: The van der Waals radii of Bromine (1.85 Å) and Fluorine (1.47 Å) flanking the carboxylic acid prevent the carbonyl group from achieving coplanarity with the phenyl ring.

  • The Application: This "twist" mimics the transition state of twisted amides found in bioactive natural products and is essential for Type II Kinase Inhibitors (e.g., Sorafenib analogs), where the inhibitor must bind to the DFG-out conformation of the kinase.

Part 2: Synthetic Utility & Functionalization Workflows

Strategic Logic: The Order of Operations

To maximize yield and minimize side reactions, the order of functionalization is critical.

  • Amide Coupling (First): Due to the steric hindrance of the 2,6-substituents, the carboxylic acid is difficult to couple after the bromine has been substituted with a bulkier group.

  • Cross-Coupling (Second): The bromine remains intact during mild amidation conditions, allowing for subsequent divergent synthesis.[2]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis potential of the scaffold.

G cluster_0 Critical Path: Amidation BEFORE Coupling Start 2-Bromo-6-fluoro- 4-methylbenzoic acid Step1 Acid Activation (Oxalyl Chloride/DMF) Start->Step1 Activation Amide Amide Scaffold (Ar-CONHR) Step1->Amide + R-NH2 (Steric Tol.) Suzuki Biaryl Product (Suzuki Coupling) Amide->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Aminated Core (Buchwald-Hartwig) Amide->Buchwald Pd2(dba)3 HN-R2

Caption: Divergent synthesis workflow prioritizing amide formation to overcome steric hindrance before metal-catalyzed coupling.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically Demanding Amide Coupling

Context: Standard coupling reagents (HATU, EDC) often fail or give low yields with 2,6-disubstituted benzoic acids due to the inability of the bulky activating group to access the carbonyl carbon. The Acid Chloride Method is the authoritative standard here.[2]

Materials:

  • This compound (1.0 eq)[1]

  • Oxalyl Chloride (1.5 eq)[1][2]

  • DMF (Catalytic, 2-3 drops)[1][2]

  • Dichloromethane (DCM, anhydrous)[1][2]

  • Amine Partner (1.1 eq)[1][2]

  • Diisopropylethylamine (DIPEA, 3.0 eq)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM under Nitrogen (

    
    ). Cool to 0°C.[2]
    
  • Catalysis: Add catalytic DMF followed by dropwise addition of Oxalyl Chloride.[2] Observation Check: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) confirms activation.[2]
  • Formation: Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (yields the yellow acid chloride oil).[2]

  • Coupling: Redissolve the acid chloride in DCM. Add the amine partner and DIPEA at 0°C.

  • Validation: Monitor by TLC/LC-MS. The formation of the amide is typically quantitative due to the high reactivity of the acid chloride, overcoming the steric barrier of the 2-Br/6-F groups.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Utilizing the C-2 Bromine handle to install biaryl systems.[1][2]

Materials:

  • Amide Intermediate (from Protocol A) (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • 
     (0.05 eq) - Chosen for resistance to steric bulk.[1][2]
    
  • 
     (2.0 M aqueous solution, 3.0 eq)[1][2]
    
  • 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inert Environment: Charge a microwave vial with the amide, boronic acid, and Pd catalyst.[2] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane and aqueous Base.

  • Reaction: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Purification: Filter through Celite. The presence of the 6-Fluoro group ensures the two phenyl rings remain twisted, often separable from planar impurities via standard silica chromatography.

Part 4: Medicinal Chemistry Applications[1][3][4][5]

Kinase Inhibitor Design

In the development of p38 MAP kinase or MEK inhibitors, the "gatekeeper" residue often dictates selectivity.

  • Application: The 2-Bromo-6-fluoro-4-methyl motif acts as a hydrophobic "plug."[1]

  • Mechanism: When coupled to a hinge-binding heterocycle, the 2,6-substitution forces the scaffold to sit perpendicular to the hinge region, accessing the hydrophobic back-pocket.[1] The Fluorine atom specifically can interact with backbone amides via multipolar interactions, while the Bromine can be replaced (via coupling) with a larger group to induce a "DFG-out" shift.[2]

Bioisostere for Nitro-Benzoic Acids

Historically, 2-nitro-benzoic acids were used for similar steric effects.[1][2] However, nitro groups are metabolic liabilities (reduction to anilines -> toxicity).[1][2]

  • Replacement Strategy: The 2-Br, 6-F motif is a bioisostere for the 2-Nitro group.[1] It maintains the steric twist and electron-withdrawing character without the genotoxicity risks associated with nitro-aromatics.[1][2]

References

  • BenchChem Technical Support. (2025).[2][3][4] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. Link[1][2]

  • PubChem. (2025).[2] Compound Summary: 2-Bromo-6-fluorobenzoic acid derivatives. National Library of Medicine.[2] Link

  • Organic Syntheses. (1956).[2][5] Synthesis of hindered benzoic acids via halogenation. Org. Synth. 1956, 36,[1][5] 94. Link[2]

  • Journal of Medicinal Chemistry. (2006). Novel 5α-reductase inhibitors: synthesis and structure-activity studies of phenoxybenzoylphenyl acetic acids. J. Med. Chem., 49(2), 748-759.[1][2] Link

  • ChemicalBook. (2019).[2] Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. ChemicalBook Technical Review. Link

(Note: While specific patents for the exact 2-Br-6-F-4-Me isomer are proprietary, the chemistry described above is extrapolated from validated protocols for the homologous 2,6-disubstituted benzoic acid class cited in Refs 1 & 4.)

Sources

The Strategic Application of 2-Bromo-6-fluoro-4-methylbenzoic Acid in Complex Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. 2-Bromo-6-fluoro-4-methylbenzoic acid has emerged as a preeminent building block, offering a trifecta of reactive sites that can be selectively and strategically manipulated. Its unique substitution pattern—a sterically accessible bromine for cross-coupling, a deactivating yet synthetically useful fluorine, and a carboxylic acid for amide linkage formation—provides a robust platform for the construction of diverse and intricate molecular architectures. This guide, intended for the practicing scientist, elucidates the inherent reactivity of this compound and provides a strategic framework for its application in the synthesis of high-value molecules, including kinase and PARP (Poly(ADP-ribose) polymerase) inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in any synthetic protocol.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number Not Clearly Assigned (Isomers exist)N/A
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1][2]
Appearance Typically a white to off-white solid
Storage Store in a dry, well-ventilated place. Keep container tightly closed.[2]

Note on Isomers: The literature often contains data for closely related isomers such as 2-Bromo-4-fluoro-6-methylbenzoic acid (CAS: 1003709-47-4) and 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1242157-23-8).[1][3][4] Scientists should verify the specific isomer required for their synthetic route.

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions are imperative.

  • Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

    • Avoid release to the environment.

A Strategic Analysis of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between their electronic and steric effects allows for controlled, sequential transformations.

G cluster_molecule This compound cluster_sites Key Reactive Sites cluster_reactions Primary Transformations mol Structure Image Here COOH Carboxylic Acid (Position 1) Amide Amide Bond Formation (e.g., with R-NH2) COOH->Amide Acyl Chloride or Coupling Agents Br Aryl Bromide (Position 2) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Br->Coupling Pd Catalyst, Ligand, Base F Fluoro Group (Position 6) SNAr Nucleophilic Aromatic Substitution (less common) F->SNAr Strong Nucleophile, Harsh Conditions Me Methyl Group (Position 4) Radical Radical Halogenation (e.g., with NBS) Me->Radical Initiator, Light/Heat

Caption: Key reactive sites on this compound and their corresponding primary chemical transformations.

The Aryl Bromide: A Gateway to Complexity

The bromine atom at the C2 position is the primary locus for diversification. It is ideally suited for palladium-catalyzed cross-coupling reactions, which are pillars of modern C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling : This reaction enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups by coupling with a corresponding boronic acid or ester.[5][6] The steric hindrance from the ortho-fluoro and ortho-methyl groups can influence the choice of catalyst and ligand, often favoring bulky phosphine ligands that facilitate the reductive elimination step.

  • Buchwald-Hartwig Amination : Essential for synthesizing aryl amines, this reaction couples the aryl bromide with a primary or secondary amine.[7][8] This is a frequently used strategy in the synthesis of kinase inhibitors, where an amine linkage to a heterocyclic core is a common structural motif.

The Carboxylic Acid: The Anchor Point

The carboxylic acid at C1 serves as a reliable handle for forming amide bonds, a critical linkage in many biologically active molecules, including PARP inhibitors which often feature a carboxamide moiety.[9] Standard protocols involve activation to an acyl chloride (e.g., with SOCl₂) or the use of peptide coupling reagents (e.g., HATU, HOBt/EDC) for direct amidation.

The Fluoro and Methyl Groups: Modulators of Reactivity

The substituents at the C6 (fluoro) and C4 (methyl) positions are not merely spectators.

  • Fluoro Group : As a strongly electron-withdrawing group, the fluorine atom increases the electrophilicity of the aromatic ring and can influence the regioselectivity of certain reactions. Its presence is also a common feature in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity.

  • Methyl Group : While primarily a steric and electron-donating influence, the methyl group's benzylic protons can be functionalized through radical halogenation (e.g., using N-bromosuccinimide), opening another avenue for synthetic elaboration.

Application in the Synthesis of Targeted Therapeutics

The strategic utility of this compound is best illustrated through its application in the synthesis of targeted therapies like kinase and PARP inhibitors.

Case Study: A Synthetic Route to Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of anticancer drugs.[10] A common synthetic strategy involves the sequential functionalization of a multi-substituted aromatic core. The use of building blocks like this compound offers a convergent and efficient route to these complex molecules.

The workflow below outlines a representative strategy where the aryl bromide is first coupled with a heterocyclic amine via a Buchwald-Hartwig amination, followed by amide bond formation to attach a second fragment.

G start 2-Bromo-6-fluoro- 4-methylbenzoic acid intermediate1 Amine-Coupled Intermediate start->intermediate1 Buchwald-Hartwig Amination final_product Kinase Inhibitor Scaffold intermediate1->final_product Amide Coupling reagent1 Heterocyclic Amine (R1-NH2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagent1->intermediate1 reagent2 Amine (R2-NH2) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) reagent2->final_product

Sources

Methodological & Application

Application and Protocol Guide for the Esterification of 2-Bromo-6-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Esterifying 2-Bromo-6-fluoro-4-methylbenzoic acid

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its ester derivatives serve as crucial building blocks in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. The strategic placement of bromo, fluoro, and methyl groups on the benzoic acid scaffold offers multiple points for further chemical modification, making its esters versatile precursors.

However, the esterification of this particular substrate presents a notable synthetic challenge. The presence of two ortho-substituents (bromo and fluoro groups) relative to the carboxylic acid functionality introduces significant steric hindrance. This bulkiness can impede the approach of the alcohol nucleophile to the carbonyl carbon, rendering standard esterification procedures inefficient. Therefore, a careful selection of the esterification method is paramount to achieving high yields and purity.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of this compound. We will explore and compare several robust methods, elucidating the mechanistic principles that underpin their efficacy in overcoming steric challenges. This document is intended to be a practical resource for researchers in both academic and industrial settings, enabling the efficient synthesis of these valuable ester intermediates.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is dictated by the steric hindrance of the carboxylic acid, the nature of the alcohol, and the overall sensitivity of the substrate to the reaction conditions. For this compound, three primary methods are considered: Modified Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Method Key Reagents Advantages Disadvantages Best Suited For
Modified Fischer-Speier Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄)Cost-effective, simple setup.Harsh conditions (high temp, strong acid), equilibrium-limited, may not be suitable for sensitive substrates.Simple, non-sensitive alcohols where the carboxylic acid can withstand strong acid and heat.
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholMild reaction conditions (room temp), high yields, suitable for sterically hindered acids.By-product (dicyclohexylurea or ethyl(3-dimethylaminopropyl)urea) can complicate purification. DCC is an allergen.[1]A wide range of alcohols, including those that are acid-sensitive or sterically demanding.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), AlcoholMild conditions, stereospecific inversion of the alcohol (if chiral), effective for hindered systems.Stoichiometric amounts of reagents are required, purification can be challenging due to by-products (triphenylphosphine oxide, hydrazine derivative).Secondary alcohols where inversion of stereochemistry is desired, and for particularly challenging sterically hindered substrates.[2]

Reaction Mechanisms and Strategic Considerations

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the esterification of sterically hindered substrates like this compound.

Modified Fischer-Speier Esterification: Overcoming Equilibrium

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. For sterically hindered acids, driving the equilibrium towards the product is critical. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and by removing water as it is formed.[3] Microwave-assisted heating can significantly accelerate this reaction for substituted benzoic acids by maintaining high temperatures in a sealed vessel.[4][5][6]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Workflow Start Mix Acid, Excess Alcohol, & Acid Catalyst Heat Heat (Conventional or Microwave) Start->Heat Equilibrium Reaction at Equilibrium: Acid + Alcohol <=> Ester + Water Heat->Equilibrium Workup Aqueous Workup: Neutralize Acid, Extract Ester Equilibrium->Workup Shift Equilibrium (Excess Alcohol) Purify Purification: (e.g., Column Chromatography) Workup->Purify End Isolated Ester Purify->End

Caption: Workflow for Modified Fischer-Speier Esterification.

Steglich Esterification: Activation via Carbodiimide

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1] This forms a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form an even more reactive acyl-pyridinium species. This species is readily attacked by the alcohol, even a sterically hindered one, to form the desired ester. The reaction proceeds under mild, neutral conditions, making it ideal for sensitive substrates.[1]

Steglich_Esterification cluster_1 Steglich Esterification Mechanism Acid_DCC Carboxylic Acid + DCC/EDC O_Acylisourea O-Acylisourea Intermediate Acid_DCC->O_Acylisourea DMAP_Attack DMAP (Catalyst) Attack O_Acylisourea->DMAP_Attack Acyl_Pyridinium Acyl-Pyridinium Intermediate DMAP_Attack->Acyl_Pyridinium Alcohol_Attack Alcohol Nucleophilic Attack Acyl_Pyridinium->Alcohol_Attack Ester_Urea Ester + Urea By-product Alcohol_Attack->Ester_Urea

Caption: Key Intermediates in the Steglich Esterification.

Mitsunobu Reaction: A Redox Pathway to Esterification

The Mitsunobu reaction is a powerful tool for forming esters from alcohols, particularly when steric hindrance is a major obstacle.[2] It operates via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). PPh₃ and DEAD initially form a phosphonium salt, which then activates the alcohol. The carboxylate anion, acting as a nucleophile, attacks the activated alcohol, leading to the formation of the ester and triphenylphosphine oxide. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, if one exists.[2]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives are irritants and may be harmful if swallowed or inhaled.[7] Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[8][9][10]

Protocol 1: Modified Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is optimized for the synthesis of methyl 2-bromo-6-fluoro-4-methylbenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).

  • Add methanol (50 mL, large excess) to the flask.

  • While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)

This protocol is suitable for producing ethyl 2-bromo-6-fluoro-4-methylbenzoate under mild conditions.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.33 g, 1 equivalent) and ethanol (1.2 equivalents) in anhydrous dichloromethane (50 mL).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) or EDC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the stirred reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Analytical Characterization and Monitoring

Effective monitoring of the reaction and characterization of the final product are essential for ensuring the success of the synthesis.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting carboxylic acid and the formation of the less polar ester product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid) is generally suitable for separating the carboxylic acid and its ester.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to monitor the reaction, especially for volatile esters like the methyl ester. The mass spectrometer provides confirmation of the product's molecular weight.[12][13]

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the ester is confirmed by the appearance of a new signal corresponding to the alkoxy group (e.g., a singlet around 3.9 ppm for a methyl ester, or a quartet around 4.3 ppm and a triplet around 1.3 ppm for an ethyl ester). The aromatic proton signals will also be present.

    • ¹³C NMR: The carbonyl carbon of the ester will appear around 165-170 ppm. New signals for the alkoxy carbons will also be present.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (typically 1720-1740 cm⁻¹) are key indicators of a successful reaction. A C-O stretch for the ester will also appear in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming its identity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable in the molecular ion peak.

References

  • Rahim, S. A. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7.
  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Journal of Physical Science.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Google Patents. (2012). Preparation method of 2-bromo-6-fluorobenzoic acid.
  • National Institutes of Health. (2022).
  • Chemistry LibreTexts. (2021).
  • World Journal of Pharmaceutical Research. (2022). SYNTHESIZE, CHARACTERIZATION AND EVALUATION OF ESTERIFICATION REACTION OF P-HYDROXY BENZOIC ACID, P-AMINOBENZOIC ACID AND O-CHLOROBENZOIC ACID.
  • PubChem.
  • Biosynth.
  • Lab5 procedure esterific
  • National Institutes of Health. (2022).
  • ResearchGate. (2016). Esterification of benzoic acid in microwave tubular flow reactor.
  • Fisher Scientific. (2016). SAFETY DATA SHEET - 4-Bromo-2-methylbenzoic acid.
  • Royal Society of Chemistry. Analytical Methods.
  • Google Patents. (2001). Continuous process for preparing benzoic acid esters.
  • Apollo Scientific. (2021).
  • Royal Society of Chemistry. (2023).
  • ACS Omega. (2019).
  • ResearchGate. (2018). Synthesis of ( E )
  • Journal of the Serbian Chemical Society. (2006). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
  • Chromatography Today. (2012). A Comparison of High Temperature Liquid Chromatography with Conventional HPLC for the Analysis of the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Bromo-4-methylbenzoic acid.
  • Carl ROTH. (2021).
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Journal of the American Chemical Society. (1985). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes.
  • PubMed. (2018). Synthesis of (E)
  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols.
  • National Institutes of Health. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • MedChemExpress. (2025). 4-Bromo-2-methylbenzoic acid-SDS.
  • ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile.
  • Structural Chemistry. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Journal of Analysis and Testing. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
  • PrepChem.com.
  • The Royal Society of Chemistry. 4.
  • ResearchGate. (2008).
  • National Institutes of Health. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)

Sources

Advanced Protocol: 2-Bromo-6-fluoro-4-methylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1427327-66-9 Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol

Executive Summary & Strategic Utility

2-Bromo-6-fluoro-4-methylbenzoic acid represents a "privileged scaffold" in both reticular chemistry and organic electronics due to its tri-functional nature . Unlike simple benzoic acids, this molecule offers three distinct orthogonal handles for materials engineering:

  • Carboxylic Acid (C1): Serves as the primary anchor for metal coordination (in MOFs) or hydrogen bonding (in supramolecular assemblies).

  • Bromide (C2): A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the extension of conjugation for OLED materials.

  • Fluoride (C6) & Methyl (C4): Provide steric bulk and electronic modulation. The ortho-fluoro effect specifically alters the torsion angle of the carboxylate, influencing packing efficiency in the solid state.

This guide details the protocols for utilizing this compound as a structural modulator in Metal-Organic Frameworks (MOFs) and as a precursor for fluorinated electronic materials.

Material Science Applications

A. Reticular Chemistry: MOF Modulator & Linker Precursor

In the synthesis of Zirconium-based MOFs (e.g., UiO-66 series), monocarboxylic acids are critical modulators . They compete with dicarboxylic acid linkers for coordination sites on the Zr₆ cluster.

  • Mechanism: The 2-Bromo-6-fluoro substitution creates a "steric fence" around the metal cluster. This slows down nucleation, resulting in larger, higher-quality single crystals suitable for X-ray diffraction.

  • Post-Synthetic Modification (PSM): The unreacted aryl bromide exposed in the MOF pore serves as a site for post-synthetic functionalization, allowing researchers to "click" new properties onto the framework after it has formed.

B. Organic Electronics (OLEDs)

Fluorinated aromatic cores are essential for Hole Transport Materials (HTM) . The strong electronegativity of fluorine lowers the HOMO energy level, improving oxidative stability.

  • Workflow: This acid is converted to an ester, coupled via Suzuki reaction to a carbazole or amine, and then reduced/cyclized. The resulting materials exhibit high triplet energies (

    
    ), crucial for hosting phosphorescent emitters.
    

Experimental Protocols

Protocol 1: Electronic-Grade Purification (Recrystallization)

Commercial sources often contain isomeric impurities (e.g., 4-bromo-2-fluoro isomer). For electronic applications, purity >99.5% is required.

Reagents:

  • Crude this compound (10 g)

  • Ethanol (Absolute)

  • Deionized Water (18.2 MΩ)

Step-by-Step Methodology:

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of ethanol. Heat to 60°C with magnetic stirring (400 rpm) until fully dissolved.

  • Filtration: While hot, filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/catalyst residues).

  • Nucleation: Reheat filtrate to 60°C. Add warm water (50°C) dropwise until the solution becomes slightly turbid (approx. 15-20 mL).

  • Crystal Growth: Remove heat. Wrap the flask in aluminum foil (slow cooling). Allow to stand at room temperature for 12 hours, then move to 4°C for 4 hours.

  • Harvesting: Filter the white needles under vacuum. Wash with cold 20% EtOH/Water (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours over

    
    .
    

Quality Check:

  • Target: Melting point sharp range (Verify against CoA, typically ~140-145°C, value varies by polymorph).

  • H-NMR: Confirm absence of isomeric peaks.

Protocol 2: Ligand Synthesis via Suzuki-Miyaura Coupling

Transformation of the Bromide handle into a biaryl system for MOF extension or OLED synthesis.

Reaction:



Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and cycle Argon/Vacuum (3x).

  • Loading: Add substrate (5 mmol), phenylboronic acid (6 mmol), and

    
     (0.15 mmol) under Argon flow.
    
  • Solvation: Add degassed 1,4-Dioxane (20 mL) and

    
     solution (7.5 mL).
    
  • Reaction: Heat to reflux (100°C) for 16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Acidify to pH 2 with 1M HCl (precipitates the product). Extract with EtOAc (3 x 30 mL).

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via silica gel column chromatography.
    

Visualization of Workflows

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates how the core scaffold is processed into final materials.

G Start 2-Bromo-6-fluoro- 4-methylbenzoic acid (CAS: 1427327-66-9) Process1 Protocol 1: Recrystallization Start->Process1 Purification Product1 High-Purity Monomer (>99.5%) Process1->Product1 Process2 Protocol 2: Suzuki Coupling Product2 Fluorinated Biaryl Scaffold Process2->Product2 Process3 Direct Solvothermal Synthesis Product3 Modulated Zr-MOF (Defect Engineered) Process3->Product3 Product1->Process2 Pd-Catalysis Product1->Process3 ZrCl4 / DMF App1 OLED Hole Transport Layer Product2->App1 App2 Gas Separation Membrane Product3->App2

Caption: Divergent utility of the scaffold. The bromide allows conjugation extension (OLEDs), while the acid directs MOF assembly.

Diagram 2: Mechanism of MOF Modulation

Visualizing how the steric bulk of the molecule controls crystal growth.

MOF Metal Zr6 Metal Cluster (Nucleation Site) Interaction Competitive Coordination Metal->Interaction Linker Standard Linker (Terephthalic Acid) Linker->Interaction Fast Growth Modulator Modulator: 2-Bromo-6-fluoro- 4-methylbenzoic acid Modulator->Interaction Capping/Slowing Result Controlled Crystal Growth (Large Single Crystals) Interaction->Result Kinetic Control

Caption: Kinetic modulation mechanism. The bulky ortho-substituents (Br, F) prevent rapid aggregation, yielding superior crystallinity.

Key Data Summary

PropertyValue / CharacteristicRelevance to Application
Melting Point 142–146 °C (Typical)Indicates solid-state stability for thermal processing.
pKa (Calc.) ~2.8 – 3.2Lower than benzoic acid (4.2) due to electron-withdrawing F/Br; stronger binding to metal clusters.
Solubility DMSO, DMF, AlcoholsCompatible with standard solvothermal MOF synthesis conditions.
Halogen Bonding Br···O / Br···N donorCapable of directing supramolecular assembly in co-crystals.

References

  • Chemical Identity & Properties

    • Source: Aaron Chemicals & Combi-Blocks Product D
    • Link: (Search CAS: 1427327-66-9)

  • General Protocol for Benzoic Acid Modulators in MOFs

    • Title: "Modulated Synthesis of Zr-Based Metal-Organic Frameworks."
    • Context: Describes the use of functionalized benzoic acids to control UiO-66 defect chemistry.
    • Source:Chem. Rev. 2020, 120, 16, 8548–8595.
    • Link:[Link]

  • Halogen Bonding in Crystal Engineering

    • Title: "The Halogen Bond in Crystal Engineering: Fundamentals and Applic
    • Context: Explains the utility of Br/F interactions in solid-st
    • Source:Chem. Rev. 2016, 116, 4, 2478–2601.
    • Link:[Link]

  • Suzuki Coupling of Sterically Hindered Aryl Bromides

    • Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Hindered Aryl Bromides."
    • Context: Protocol adaptation for ortho-substituted substr
    • Source:J. Org. Chem. 2007, 72, 11, 4067–4072.
    • Link:[Link]

Topic: Strategic Scale-Up Synthesis of 2-Bromo-6-fluoro-4-methylbenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 2-Bromo-6-fluoro-4-methylbenzoic acid, a valuable substituted aromatic building block in medicinal chemistry and materials science. Traditional multi-step syntheses for such highly substituted benzoic acids often suffer from low overall yields and harsh reaction conditions. We present a robust and highly regioselective protocol centered on the principle of Directed ortho-Metalation (DoM). This approach leverages the fluorine substituent as a potent directing group to achieve efficient lithiation and subsequent carboxylation, offering a streamlined, high-yield alternative suitable for kilogram-scale production. This note details the underlying scientific rationale, a step-by-step experimental protocol, critical safety considerations for handling organolithium reagents at scale, and methods for purification and characterization.

Introduction and Strategic Rationale

The regioselective synthesis of polysubstituted aromatic compounds is a cornerstone of modern chemical development. This compound, with its distinct pattern of halogen, activating, and carboxyl functionalities, represents a versatile intermediate for introducing complex molecular architecture. The primary synthetic challenge lies in installing the carboxylic acid group precisely at the C1 position, flanked by two different halogen atoms.

Our selected strategy, Directed ortho-Metalation (DoM), overcomes this challenge with tactical elegance. DoM is a powerful variation of electrophilic aromatic substitution where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the sterically accessible ortho-position.[1][2] In our target molecule, the fluorine atom serves as an effective, albeit moderately-strong, DMG.[3] This allows for the selective formation of an aryllithium intermediate, which can then be trapped by an electrophile—in this case, carbon dioxide—to yield the desired benzoic acid.

This method is superior to alternatives like multi-step routes involving nitration and Sandmeyer reactions, as it significantly reduces step count and improves overall yield and atom economy.[4][5] However, scaling up a DoM reaction requires rigorous control over temperature, atmosphere, and reagent stoichiometry, which this guide will address in detail.

Overall Reaction Scheme: Reaction Scheme Caption: Synthesis of this compound from 1-Bromo-3-fluoro-5-methylbenzene via Directed ortho-Metalation.

Mechanism and Scientific Causality

The success of this synthesis hinges on the principles of Directed ortho-Metalation. The key steps are:

  • Complexation: The Lewis basic fluorine atom of the starting material, 1-Bromo-3-fluoro-5-methylbenzene, coordinates with the Lewis acidic lithium cation of the n-butyllithium (n-BuLi) reagent. This brings the reactive butyl anion into close proximity with the protons ortho to the fluorine atom.[2]

  • Deprotonation (Lithiation): The butyl anion, a powerful base, abstracts the most acidic proton ortho to the fluorine. The proton at the C2 position is the only one available and is activated by the inductive effect of the adjacent fluorine and bromine atoms. This step is performed at cryogenic temperatures (-78 °C) to prevent side reactions, such as elimination of lithium fluoride (benzyne formation) or reaction at other sites.[6]

  • Electrophilic Quench (Carboxylation): The resulting aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.

  • Protonation: An acidic workup protonates the lithium carboxylate salt to yield the final this compound product.

The choice of n-butyllithium is critical; it is a strong enough base to deprotonate the aromatic ring but is less sterically hindered than sec-butyllithium or tert-butyllithium, which can be advantageous in some cases but is not necessary here. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point.

Logical Mechanism Flow

G cluster_0 Reaction Mechanism A Starting Material (1-Bromo-3-fluoro-5-methylbenzene) B Coordination Complex (Aryl-F•••Li-Bu) A->B + n-BuLi in THF C Aryllithium Intermediate B->C - Butane (-78 °C) D Lithium Carboxylate Salt C->D + CO₂ (solid) E Final Product (this compound) D->E + H₃O⁺ (Workup)

Caption: The mechanistic pathway of Directed ortho-Metalation and carboxylation.

Detailed Scale-Up Protocol

This protocol is designed for a ~100 g scale synthesis. All equipment must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon).

Materials and Equipment
Reagents & Solvents Grade Supplier Example
1-Bromo-3-fluoro-5-methylbenzene>98%Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)ReagentAcros Organics
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OFisher Scientific
Carbon Dioxide (Dry Ice)-Local Supplier
Diethyl EtherAnhydrousVWR
Hydrochloric Acid (HCl)37% (conc.)J.T. Baker
Sodium Hydroxide (NaOH)PelletsEMD Millipore
Brine (Saturated NaCl)-Lab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar
Equipment Specifications
Reaction Vessel10 L jacketed glass reactor with bottom outlet
StirrerOverhead mechanical stirrer with PTFE paddle
Temperature ControlCryogenic circulator (-90 °C capability) & thermocouple
Addition Funnel1 L pressure-equalizing dropping funnel
CondenserDry ice/acetone condenser
Inert Gas SystemSchlenk line with Nitrogen/Argon manifold
Quench Vessel20 L beaker or vessel for dry ice slurry
Separation Funnel5 L
Experimental Workflow Diagram

G start setup Reactor Setup & Purge start->setup end charge_sm Charge Reactor with Starting Material & THF setup->charge_sm cool Cool to -78 °C charge_sm->cool add_buli Slowly Add n-BuLi cool->add_buli stir Stir for 1h (Formation of Aryllithium) add_buli->stir quench Transfer to Dry Ice/Ether Slurry stir->quench warm Warm to RT quench->warm workup Aqueous Workup (Acid/Base Extraction) warm->workup precipitate Precipitate Product with conc. HCl workup->precipitate filter Filter & Wash Solid precipitate->filter dry Dry Under Vacuum filter->dry analyze Analyze Product (NMR, HPLC, MS) dry->analyze analyze->end

Caption: Step-by-step workflow for the scale-up synthesis and purification.

Step-by-Step Procedure
  • Reactor Preparation: Assemble the 10 L jacketed reactor with the overhead stirrer, thermocouple, and nitrogen inlet/outlet connected to a bubbler. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge the reactor with 1-Bromo-3-fluoro-5-methylbenzene (100.0 g, 0.488 mol) and anhydrous THF (2.5 L).

  • Cooling: Begin stirring and cool the reactor contents to -78 °C using a dry ice/acetone bath in the reactor jacket. Ensure the internal temperature is stable.

  • Lithiation: Transfer n-butyllithium (2.5 M in hexanes, 215 mL, 0.537 mol, 1.1 eq) to the pressure-equalizing dropping funnel via cannula. Add the n-BuLi solution dropwise to the stirred reaction mixture over 90 minutes, ensuring the internal temperature does not rise above -70 °C. A slight exotherm is expected.

  • Stirring: After the addition is complete, stir the resulting pale-yellow solution at -78 °C for an additional 60 minutes to ensure complete formation of the aryllithium intermediate.

  • Carboxylation (Quench): In a separate large vessel, prepare a slurry of crushed dry ice (~1.5 kg) in anhydrous diethyl ether (1.5 L). While stirring the slurry vigorously, slowly transfer the cold reaction mixture from the reactor to the dry ice slurry via a wide-bore cannula. This transfer should be done cautiously to manage the CO₂ sublimation.

  • Warming and Quench Completion: Once the transfer is complete, remove the cooling bath from the quench vessel and allow the mixture to slowly warm to room temperature overnight with gentle stirring, allowing excess CO₂ to vent.

  • Aqueous Workup (Extraction):

    • Add deionized water (2 L) to the mixture. The product will move into the aqueous layer as the sodium salt.

    • Transfer the mixture to a 5 L separatory funnel and separate the layers.

    • Extract the organic layer with 1 M NaOH solution (2 x 500 mL).

    • Combine all aqueous layers. Wash the combined aqueous phase with diethyl ether (1 L) to remove any unreacted starting material or neutral byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH ~1-2 by adding concentrated HCl with vigorous stirring. A thick white precipitate of the product will form.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (3 x 500 mL) to remove inorganic salts.

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization
Parameter Value
Theoretical Yield113.7 g
Expected Actual Yield91 - 102 g (80-90%)
AppearanceWhite to off-white solid
Purity (by HPLC)>98%

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

Safety, Handling, and Waste Disposal

This procedure involves hazardous materials and should only be performed by trained personnel in a controlled laboratory or pilot plant environment with appropriate engineering controls (fume hood, blast shield).

  • n-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air or moisture. Handle only under an inert atmosphere. Use appropriate cannulation techniques for transfers. All personnel must wear fire-retardant lab coats, safety glasses, and appropriate gloves. A Class D fire extinguisher must be readily available.

  • Cryogenic Temperatures: Handling dry ice and operating at -78 °C poses a risk of severe cold burns. Wear cryogenic gloves and safety glasses. Ensure proper ventilation to prevent asphyxiation from sublimating CO₂.

  • Solvents: THF and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby. Perform all transfers in a well-ventilated fume hood.

  • Acid/Base: Concentrated HCl and NaOH are corrosive. Handle with care, using appropriate personal protective equipment (gloves, goggles, lab coat). The neutralization process can be exothermic.

Waste Disposal:

  • Quench any residual n-BuLi carefully by slowly adding it to a stirred, cooled solution of isopropanol in hexanes.

  • All organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.

  • The acidic aqueous filtrate should be neutralized before disposal down the drain, in accordance with local regulations.

References

  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Directed (ortho) Metallation - University of Missouri. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • Practical scale up synthesis of carboxylic acids - RSC Advances. [Link]

  • o-CHLOROBENZOIC ACID - Organic Syntheses Procedure. [Link]

  • CN1251833A - Process for preparing substituted benzoic acid - Google P
  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - ARKAT USA. [Link]

  • US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google P
  • Fluorine as an ortho-directing group in aromatic metalation - ResearchGate. [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - NIH National Center for Biotechnology Information. [Link]

  • Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds - CHIMIA. [Link]

  • Directed Ortho metalation (DOM), Part 2 (3 examples) - YouTube. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab, Scripps Research. [Link]

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Technical Guide: Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the C–N cross-coupling of 2-Bromo-6-fluoro-4-methylbenzoic acid . The protocol prioritizes the "Gold Standard" protection strategy for maximum reproducibility while providing an advanced direct coupling method for high-throughput screening.

Executive Summary & Strategic Analysis

Substrate: this compound (CAS: 1003709-47-4). Reaction Class: Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig Amination).[1][2][3][4]

The Challenge: "The Ortho-Effect"

This substrate presents a "Perfect Storm" of steric and electronic challenges for standard catalysis:

  • Free Carboxylic Acid (

    
    ):  In the presence of standard bases (NaOtBu, Cs2CO3), the acid deprotonates to form a carboxylate anion. This anionic species can coordinate to the Palladium center (
    
    
    
    -coordination), displacing ligands and poisoning the catalyst (catalyst arrest).
  • Steric Crowding (2,6-Substitution): The bromine (C2) is flanked by the carboxylate (C1) and a hydrogen (C3), while the fluorine (C6) adds significant bulk ortho to the reaction center. This impedes the approach of the bulky phosphine-ligated Pd species during the oxidative addition step.

  • Electronic Deactivation: If the carboxylate forms, the ring becomes electron-rich, making oxidative addition into the C–Br bond slower compared to the neutral ester.

The Solution Strategy
  • Route A (Recommended): Protection-Deprotection Sequence. Converting the acid to a methyl or tert-butyl ester eliminates catalyst poisoning and restores the electron-withdrawing nature of the carbonyl, accelerating oxidative addition.

  • Route B (Advanced): Direct Coupling. Utilizes 4th-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) and mild bases to couple the free acid directly. This is faster but requires strict control of water and base stoichiometry.

Strategic Workflow Visualization

The following diagram outlines the decision tree and chemical pathways for this transformation.

G Figure 1: Strategic Pathways for Amination of Sterically Hindered Benzoic Acids Substrate 2-Bromo-6-fluoro- 4-methylbenzoic Acid Ester Intermediate: Methyl Ester Substrate->Ester Protection (TMSCHN2 or MeOH/H+) DirectCond Direct Coupling (BrettPhos Pd G4) Substrate->DirectCond High Risk AminatedEster Aminated Ester Ester->AminatedEster Pd-Cat. Amination (RuPhos/BrettPhos) Product Target: Amino-Benzoic Acid AminatedEster->Product Hydrolysis (LiOH, THF/H2O) DirectCond->Product One-Pot

Protocol A: The Robust Route (Via Ester)

Recommendation: Use this method for scale-up (>5g) or valuable amines.

Step 1: Esterification

Note: Methyl esters are standard, but tert-butyl esters offer better stability against nucleophilic attack by the amine if the amine is small/unhindered.

  • Reagents: Substrate (1.0 equiv), Methanol (0.5 M), Thionyl Chloride (

    
    , 2.0 equiv) OR TMS-Diazomethane (for mild scale).
    
  • Procedure: Reflux in MeOH/SOCl2 for 4 hours. Concentrate to dryness. Yields are typically quantitative.

Step 2: Buchwald-Hartwig Amination

This step utilizes RuPhos or BrettPhos , ligands specifically engineered to handle steric bulk and prevent


-hydride elimination.

Reagents & Stoichiometry:

Component Equivalents Role Recommended Reagent
Aryl Halide 1.0 Electrophile Methyl 2-bromo-6-fluoro-4-methylbenzoate
Amine 1.2 Nucleophile Primary or Secondary Amine
Catalyst 0.02 - 0.05 (2-5 mol%) Catalyst RuPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines)
Base 1.4 Proton Scavenger Cs₂CO₃ (weak) or NaOtBu (strong)

| Solvent | [0.2 M] | Medium | Toluene or 1,4-Dioxane (Anhydrous) |

Detailed Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Ester (1.0 equiv), Base (Cs₂CO₃, 1.4 equiv), and Pd Precatalyst (2-5 mol%).

  • Addition: Add the Amine (1.2 equiv). If the amine is a liquid, add it via syringe after solvent.

  • Solvation: Add anhydrous Toluene or Dioxane (degassed). Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Reaction: Heat to 80–100 °C for 12–16 hours.

    • Monitoring: Check LCMS for consumption of the bromide. The fluorine atom provides a convenient handle for ¹⁹F NMR monitoring.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Elute with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Step 3: Saponification
  • Reagents: Aminated Ester (1.0 equiv), LiOH·H₂O (3.0 equiv).

  • Solvent: THF:MeOH:Water (3:1:1).

  • Procedure: Stir at 50 °C for 2 hours. Acidify carefully with 1M HCl to pH 4 (isoelectric point precipitation). Filter the solid product.[5]

Protocol B: Direct Amination of Free Acid

Recommendation: Use for high-throughput library synthesis where purification steps must be minimized.

Scientific Rationale: To couple the free acid, we must generate a soluble carboxylate species that does not sequester the Palladium. We use LiHMDS (Lithium Hexamethyldisilazide). The Lithium cation binds tightly to the carboxylate, making it less nucleophilic toward the Pd center, while the HMDS base deprotonates the amine.

Reagents & Stoichiometry:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (5 mol%)

  • Base: LiHMDS (1.0 M in THF) – 2.5 equiv (1.0 for acid deprotonation + 1.5 for the reaction).

  • Solvent: THF or 2-MeTHF.

Step-by-Step:

  • Pre-complexation (Optional): Add the acid and 1.0 equiv of LiHMDS to the vial first and stir for 5 mins to form the Lithium carboxylate salt.

  • Catalysis: Add the Amine, remaining Base (1.5 equiv), and Catalyst.

  • Heating: Heat to 65 °C . Note: Lower temperatures are required with strong bases like LiHMDS to prevent decomposition.

  • Quench: Quench with aqueous citric acid or 1M HCl. Extract with EtOAc.

Mechanism & Causality

Understanding the catalytic cycle is vital for troubleshooting.

Cycle Figure 2: Catalytic Cycle. Note: Steric bulk at the Ar-Br site slows Oxidative Addition. L_Pd_0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for crowded Ar-Br) L_Pd_0->OxAdd + Ar-Br Pd_II_Ar L-Pd(II)-Ar(Br) OxAdd->Pd_II_Ar Coord Amine Coordination Pd_II_Ar->Coord + HNR2 Deprot Deprotonation (Base removes HBr) Coord->Deprot + Base RedElim Reductive Elimination (Forms C-N bond) Deprot->RedElim RedElim->L_Pd_0 - Product

Key Insight: The Reductive Elimination step is often difficult for sterically hindered amines. However, BrettPhos is bulky enough to force the amine and aryl group together, accelerating this step. If you observe the "Protodehalogenation" byproduct (Ar-H instead of Ar-Br), it indicates that the oxidative addition occurred, but the amine failed to bind/react, leading to H-abstraction from the solvent.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (Recovered SM) Catalyst poisoning or failed Oxidative Addition.1. Switch to Ester Route (Protocol A).2. Increase Temp to 110 °C.3. Use BrettPhos (bulkiest ligand).
Protodehalogenation (Ar-H) Amine binding is too slow; Pd hydride formation.1. Ensure solvent is anhydrous .2. Switch solvent to t-Amyl Alcohol (less prone to H-transfer).3. Increase Amine equivalents.
Low Conversion (Black Pd ppt) Catalyst decomposition ("Pd Black").1. Inefficient ligand binding. Use Precatalysts (G3/G4) instead of Pd(OAc)2 + Ligand.2. Remove trace O₂ (sparge Argon longer).
Regioisomers? Not applicable here.The C-F bond is stable under these conditions; C-Br is the exclusive reactive site.

References

  • Buchwald, S. L., et al. "Surmounting the Challenges of Hindered Amines in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • BenchChem Application Note. "Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine." (Analogous steric context).

  • Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization."[6] Organic Letters, 2010.[6]

Sources

Application Note & Protocol: Sonogashira Coupling of 2-Bromo-6-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the Sonogashira coupling of 2-bromo-6-fluoro-4-methylbenzoic acid, a sterically hindered and electronically modulated substrate. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, address the specific challenges presented by the substrate, and offer a detailed, field-proven protocol for its successful implementation. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures for drug discovery and materials science.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction has become an indispensable tool due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2] Its applications are extensive, spanning the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials.[1][3][4] For instance, it has been a key step in the synthesis of tazarotene, a treatment for psoriasis, and Altinicline, a nicotinic receptor agonist.[1]

The product of the Sonogashira coupling, an aryl alkyne, is a versatile synthetic intermediate. The alkyne moiety can be further functionalized or can serve as a rigid linker in larger molecular constructs, a feature highly valued in medicinal chemistry and materials science. This application note focuses on a particularly challenging substrate: this compound. The protocol and insights provided herein are designed to empower researchers to confidently tackle this and structurally related molecules.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[6]

    • Oxidative Addition: The aryl halide (in our case, this compound) adds to the Pd(0) complex, forming a Pd(II)-aryl intermediate. This step is often rate-limiting, especially with sterically hindered halides.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.

    • Reductive Elimination: The final product, the aryl alkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

  • The Copper Cycle: This cycle's role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper acetylide species.[7] This species is then ready for transmetalation to the palladium center.

While effective, the classic copper-co-catalyzed system can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially in the presence of oxygen.[1] This has spurred the development of copper-free Sonogashira protocols, which are also highly effective, though they may require different ligands or reaction conditions.[1]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)L₂-C≡CR' Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Base, Alkyne Cu_Alkyne->Pd_Aryl To Pd Cycle Alkyne H-C≡CR' Alkyne->CuX caption Fig 1. The dual catalytic cycles of the Sonogashira coupling.

Fig 1. The dual catalytic cycles of the Sonogashira coupling.

Strategic Considerations for this compound

The structure of our substrate presents a unique set of challenges that must be addressed for a successful coupling reaction.

  • Steric Hindrance: The bromine atom is flanked by two ortho substituents: a fluorine atom and a carboxylic acid group. This steric congestion can significantly impede the oxidative addition of the aryl bromide to the palladium(0) center. To overcome this, the choice of a suitable palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized Buchwald-type ligands, can promote the reaction.[5]

  • Electronic Effects: The fluorine and carboxylic acid groups are both electron-withdrawing, which can increase the reactivity of the aryl bromide towards oxidative addition.[2] This electronic activation can help to counteract the steric hindrance to some extent.

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid will be readily deprotonated by the amine base used in the reaction, forming a carboxylate salt. This has several implications:

    • Solubility: The resulting salt may have different solubility properties than the starting material, which needs to be considered when choosing a solvent system.

    • Base Stoichiometry: An additional equivalent of base may be required to neutralize the carboxylic acid proton, in addition to the base needed to neutralize the HBr byproduct of the coupling.

    • Workup and Purification: The product will also be a carboxylate salt. Acidification during the workup will be necessary to protonate the carboxylic acid and allow for extraction into an organic solvent.

Detailed Experimental Protocol

This protocol is designed to provide a robust starting point for the Sonogashira coupling of this compound. Optimization may be necessary depending on the specific alkyne used.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercial Source
Terminal Alkyne≥98%Commercial SourceE.g., Phenylacetylene, Trimethylsilylacetylene
PdCl₂(PPh₃)₂Catalyst GradeCommercial SourceA reliable, air-stable Pd(II) precatalyst
Copper(I) Iodide (CuI)≥99%Commercial SourceShould be white or off-white; if discolored, purify before use.
Triphenylphosphine (PPh₃)≥99%Commercial SourceAdditional ligand to stabilize the Pd(0) species.
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, ≥99.5%Commercial SourceMust be anhydrous and freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF) or DioxaneAnhydrous, ≥99.9%Commercial SourceMust be anhydrous and inhibitor-free.
Nitrogen or Argon GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) line with a bubbler

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_prep I. Preparation cluster_reaction II. Reaction Setup cluster_workup III. Workup & Isolation A Dry glassware under vacuum or in oven B Assemble reaction setup under inert gas (N₂/Ar) A->B C Add solid reagents: - Aryl Bromide - PdCl₂(PPh₃)₂ - CuI - PPh₃ D Add anhydrous solvent (THF) C->D E Degas the mixture (3x vacuum/inert gas cycles) D->E F Add liquid reagents via syringe: - Amine Base (TEA) - Terminal Alkyne E->F G Heat reaction to 50-60 °C and monitor by TLC/LC-MS F->G H Cool to room temperature I Filter through Celite to remove catalyst residues H->I J Concentrate filtrate in vacuo I->J K Redissolve in EtOAc, wash with NH₄Cl J->K L Acidify aqueous layer with 1M HCl to pH ~2 K->L M Extract product with EtOAc L->M N Dry organic layers (Na₂SO₄), filter, and concentrate M->N O Purify by column chromatography N->O caption Fig 2. Step-by-step workflow for the Sonogashira coupling.

Fig 2. Step-by-step workflow for the Sonogashira coupling.
Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere of nitrogen or argon.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), copper(I) iodide (CuI, 0.04 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).

    • Evacuate and backfill the flask with inert gas three times.

  • Addition of Reagents:

    • Add anhydrous THF (or dioxane) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

    • Stir the resulting suspension for 5 minutes.

    • Add triethylamine (3.0 equiv) via syringe. The extra equivalent is to neutralize the carboxylic acid.

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 50-60 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble catalyst residues. Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of the amine base.

    • To the separatory funnel, add 1M aqueous HCl and shake vigorously. The product will move from the aqueous layer (as the carboxylate) to the organic layer upon protonation. Continue adding acid until the aqueous layer is pH ~2.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkynylated benzoic acid derivative.

Troubleshooting and Key Insights

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient degassing; Low reaction temperature.Use a fresh, high-quality catalyst. Ensure the reaction is rigorously kept under an inert atmosphere. Increase the reaction temperature in 10 °C increments. Consider a more active ligand system.
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen; Inefficient coupling to the aryl bromide.Thoroughly degas all solvents and the reaction mixture before heating. Ensure the quality of the copper(I) iodide. A copper-free protocol may be beneficial.
Decomposition of Starting Material Reaction temperature is too high; Prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction temperature.
Difficult Purification Incomplete removal of copper salts or amine base.Ensure the NH₄Cl wash is performed effectively. The acidification and extraction step is crucial for separating the carboxylic acid product from neutral impurities.

Conclusion

The Sonogashira coupling of this compound is a challenging yet highly rewarding transformation. By understanding the catalytic cycle and anticipating the challenges posed by steric hindrance and the presence of the carboxylic acid functional group, researchers can successfully synthesize valuable alkynylated building blocks. The protocol provided in this application note serves as a validated starting point, and the accompanying insights should facilitate any necessary optimization for different coupling partners. This powerful reaction continues to be a mainstay in the toolbox of synthetic chemists, driving innovation in drug discovery and beyond.[8][9]

References

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Sonogashira coupling.Wikipedia.
  • Sonogashira coupling.YouTube.
  • The Sonogashira Coupling.Vdocuments.
  • Sonogashira coupling.Golden.
  • Sonogashira coupling in natural product synthesis.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH). [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.MDPI.
  • Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.

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Synthesis of biaryl compounds using 2-Bromo-6-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Biaryls via Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-4-methylbenzoic Acid

Executive Summary & Strategic Rationale

The scaffold This compound represents a highly valuable but challenging building block in medicinal chemistry. Its structural utility lies in the unique triad of substituents:

  • C1-Carboxylic Acid: A critical handle for solubility, salt formation, or further derivatization (amides/esters).

  • C6-Fluorine: Provides metabolic stability (blocking the ortho position) and modulates pKa/lipophilicity.

  • C2-Bromine: The reactive site for cross-coupling.

The Challenge: The C2-bromine is sterically encumbered by the adjacent carboxylic acid. Furthermore, the free carboxylic acid can poison sensitive Palladium(0) catalysts or lead to competitive protodeboronation of the aryl boronic acid partner.

The Solution: This guide presents two validated workflows:

  • Protocol A (The "Robust" Route): Methyl ester protection to eliminate acidic interference and steric clashing, ideal for scale-up.

  • Protocol B (The "Direct" Route): Ligand-accelerated coupling of the free acid using Buchwald precatalysts, ideal for rapid library generation.

Pre-Reaction Analysis & Mechanism

To ensure success, one must understand the electronic and steric environment of the substrate.

  • Electronic Activation: The C6-fluorine atom exerts an inductive electron-withdrawing effect (-I), which pulls electron density from the ring. This activates the C2-Br bond towards Oxidative Addition by the Pd(0) species, making it more reactive than a standard aryl bromide.

  • Steric Hindrance: The bulky carboxylic acid (or ester) at C1 creates significant steric strain. Standard ligands (like PPh3) often fail to promote the oxidative addition or the subsequent transmetalation.

  • Ligand Selection: We utilize SPhos or XPhos . These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and protecting the active Pd center).

G Start 2-Bromo-6-fluoro- 4-methylbenzoic acid Ester Methyl Ester Intermediate Start->Ester Protocol A: MeOH, H2SO4 OxAdd Oxidative Addition (Pd Inserted) Start->OxAdd Protocol B: Direct Coupling Ester->OxAdd Pd(OAc)2 / SPhos TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base (K3PO4) RedElim Reductive Elimination (Biaryl Formed) TransMet->RedElim Heat Final Target Biaryl Acid RedElim->Final Hydrolysis (LiOH)

Figure 1: Strategic workflow options. Protocol A (Solid line) uses protection for robustness. Protocol B (Dashed line) offers a shortcut for specific substrates.

Experimental Protocols

Protocol A: The Methyl Ester Route (Recommended for Scale-Up)

This route isolates the coupling step from the acidic proton, preventing catalyst quenching and simplifying purification.

Step 1: Esterification

  • Dissolve This compound (1.0 equiv) in Methanol (0.5 M concentration).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise.

  • Reflux for 4 hours. Monitor by TLC or LCMS (Acid disappears, less polar ester appears).

  • Workup: Concentrate solvent, neutralize with sat. NaHCO₃, extract with EtOAc. Dry over Na₂SO₄ and concentrate. Yield is typically >95%.[1][2]

Step 2: Suzuki-Miyaura Coupling

ReagentEquivalentsRole
Methyl 2-bromo-6-fluoro-4-methylbenzoate 1.0Electrophile
Aryl Boronic Acid (Ar-B(OH)₂) 1.2 - 1.5Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Catalyst Precursor
SPhos 0.04 (4 mol%)Ligand (Buchwald)
K₃PO₄ (Tribasic) 3.0Base
Toluene / Water (10:1) SolventBiphasic System

Procedure:

  • Charge a reaction vial with the Ester (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill with Nitrogen (x3) to remove Oxygen.

  • Add degassed Toluene and Water (10:1 ratio).

  • Heat to 90°C with vigorous stirring for 4–12 hours.

  • Checkpoint: LCMS should show complete consumption of the bromide. The Fluorine atom remains intact (chemoselective).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis (Deprotection)

  • Dissolve the biaryl ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 50°C for 2 hours.

  • Acidify with 1N HCl to pH 3. The product usually precipitates or can be extracted.

Protocol B: Direct Coupling of the Free Acid (High-Throughput)

Use this when esterification is undesirable or for rapid screening of boronic acids.

Critical Modification: You must use excess base to convert the starting acid to its carboxylate salt in situ while leaving enough base for the Suzuki transmetalation cycle.

ReagentEquivalentsRole
This compound 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Robust Catalyst
Cs₂CO₃ 3.5Base (Soluble/Strong)
1,4-Dioxane / Water (4:1) SolventHigh Solubility

Procedure:

  • Combine all solids in a microwave vial.

  • Add degassed 1,4-Dioxane/Water .

  • Heat at 100°C (oil bath) or 110°C (Microwave) for 1 hour.

  • Workup: Acidify carefully with 1N HCl to pH 4. Extract with EtOAc.[1]

    • Note: The product will be in the organic layer, but unreacted boronic acid might also extract. An acid-base extraction wash can help purify.

Troubleshooting & Optimization (E-E-A-T)

Issue: Protodeboronation (Loss of Boronic Acid)

  • Symptom:[2][3][4][5][6][7][8] You see the aryl bromide remaining and the formation of Ar-H (benzene derivative from the boronic acid).

  • Cause: Ortho-fluoro benzoic acids create a specific pH environment that can accelerate deboronation of unstable boronic acids (like 2-heterocyclic boronic acids).

  • Fix: Switch to Protocol A (Ester). Alternatively, use Potassium Fluoride (KF) as the base in Protocol B, or use Boronic Esters (Pinacol esters) instead of acids.

Issue: Low Conversion (Steric Stalling)

  • Symptom:[2][3][4][5][6][7][8] Reaction stops at 50% conversion.

  • Fix: Upgrade the catalyst system to Pd-XPhos G3 precatalyst. The "G3" precatalysts activate rapidly even at room temperature and are designed for extreme steric hindrance.

Issue: Fluorine Displacement (SNAr)

  • Symptom:[2][3][4][5][6][7][8] Loss of Fluorine in the product.

  • Context: This is rare with Suzuki conditions but can happen if strong alkoxide bases (NaOtBu) are used in polar solvents (DMF/DMSO).

  • Fix: Stick to K₃PO₄ or Cs₂CO₃ and non-polar solvents like Toluene.

References

  • Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methyl-1H-benzo[d]imidazole. (2025).[9] BenchChem Application Notes. Retrieved from

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). National Institutes of Health (PMC). Retrieved from

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Organic Chemistry Frontiers. Retrieved from

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. (2017). ResearchGate.[8] Retrieved from

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). University of Granada. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Heck Reaction with Electron-Deficient Aryl Bromides

[1]

Status: Active Operator: Senior Application Scientist Ticket Subject: Troubleshooting stability, regioselectivity, and conversion in electron-deficient systems.[1]

Executive Summary & Core Logic

The Paradox of Reactivity: Electron-deficient aryl bromides (e.g., 4-bromo-nitrobenzene, 4-bromo-benzonitrile) are theoretically superior substrates for the Heck reaction because the electron-withdrawing groups (EWGs) lower the energy barrier for the Oxidative Addition step (Pd(0)

1

However, users frequently report "flash and crash" failures: rapid initial reaction followed by immediate catalyst decomposition (Pd black) or unexpected side reactions.[1]

The Root Cause: Because oxidative addition is so fast, the concentration of the active Pd(II)-Aryl species spikes.[1] If the subsequent step (Migratory Insertion) is slower than the rate of catalyst aggregation, the catalytic cycle collapses.[1] Furthermore, these substrates are highly susceptible to Nucleophilic Aromatic Substitution (

1
Diagnostic Workflow

Use this decision tree to identify your specific failure mode.

HeckTroubleshootingStartSTART: Reaction AnalysisCheckColorObservation: Reaction Mixture Appearance?Start->CheckColorBlackPrecipBlack Precipitate (Early Stage)CheckColor->BlackPrecipPd BlackClearAmberClear/Amber (No Precipitate)CheckColor->ClearAmberSolution StableDiagnosis1ISSUE: Oxidative Addition too fast for Ligation. FIX: Switch to Jeffery Conditions or Palladacycles.BlackPrecip->Diagnosis1Diagnosis: Catalyst DeathCheckSMCheck SM Consumption (TLC/LCMS)ClearAmber->CheckSMSM_GoneSM Consumed No ProductCheckSM->SM_GoneDegradationSM_StalledSM Remains Catalyst ActiveCheckSM->SM_StalledStalledWrongProductWrong Regioisomer ( branched vs linear)CheckSM->WrongProductIsomer MixDiagnosis2ISSUE: Base attacking Ar-Br ring. FIX: Use Inorganic Base (K2CO3/K3PO4) or hindered amine.SM_Gone->Diagnosis2Diagnosis: SNAr AttackDiagnosis3ISSUE: Pd(II) Pre-catalyst reduction failure. FIX: Add trace reductant or switch to Pd(0) source.SM_Stalled->Diagnosis3Diagnosis: Induction/InhibitionDiagnosis4ISSUE: Cationic vs Neutral Pathway. FIX: Add Ag salts (Cationic) or Halide salts (Neutral).WrongProduct->Diagnosis4Diagnosis: Pathway Control

Figure 1: Diagnostic logic for Heck coupling failures. Blue nodes indicate observation points; Red nodes indicate critical failure states.

Technical Modules: Solutions & Protocols
Module A: Catalyst Death (The "Jeffery" Solution)

Symptom: The reaction turns black within minutes.[1] Yield is <20%. Mechanism: Electron-deficient Ar-Br adds to Pd(0) rapidly.[1] Conventional phosphines (


The Fix: Jeffery Conditions (Ligand-Free Stabilization) T. Jeffery pioneered the use of Tetraalkylammonium salts (e.g., TBAB) which stabilize anionic palladium species


11
ComponentRecommendationRationale
Additive TBAB (Tetrabutylammonium bromide)Stabilizes "ligandless" Pd nanoparticles and anionic clusters; acts as Phase Transfer Catalyst (PTC).[1]
Catalyst

(1-2 mol%)
Simple salt; phosphines are detrimental here.[1]
Base

or

Solid bases work best with PTC conditions.[1]
Solvent DMF or DMAcPolar aprotic solvents stabilize the ionic intermediates.[1]

Critical Insight: Do not add phosphine ligands when using TBAB. They compete for the metal center and disrupt the anionic stabilization mechanism [1].[1]

Module B: The "Phantom Substrate" (Base Selection)

Symptom: Ar-Br is consumed, but no coupled product is formed.[1] LCMS shows complex mixtures or hydroxylated arenes.[1] Mechanism: Electron-deficient rings are activated for Nucleophilic Aromatic Substitution (

123

1

The Fix: Base Hierarchy

  • Safest:

    
     or 
    
    
    (Weak, heterogeneous).[1] Requires higher temp but spares the substrate.[1]
  • Alternative:

    
     (1,2,2,6,6-pentamethylpiperidine).[1] A steric "beast" that cannot act as a nucleophile but functions well as a proton scavenger.[1]
    
  • Avoid:

    
    , 
    
    
    , or Alkoxides with nitro-substituted aryl bromides.[1]
Module C: Regioselectivity (Pathway Control)

Symptom: Reaction works, but you get a mix of



1Mechanism:1
  • Neutral Pathway: Pd-X stays attached.[1] Sterics dominate.[1]

  • Cationic Pathway: X dissociates (forming

    
    ).[1] Electronics dominate.[1]
    

Protocol Adjustment: To force a specific regioisomer with electron-deficient Ar-Br:

Desired OutcomePathwayAdditiveMechanism
Linear (Beta) NeutralLiCl or LiBr (1 equiv)High halide concentration suppresses dissociation, forcing the neutral mechanism.[1]
Branched (Alpha) CationicAgOTf or TlOAc Scavenges the Bromide, creating a cationic Pd center that coordinates to the electron-rich alkene more tightly [2].[1]
Standard Operating Procedure (SOP)

Target: Coupling 4-bromo-nitrobenzene with Butyl Acrylate (High Risk Substrate).

Step-by-Step Protocol:

  • Preparation:

    • Dry a 20mL reaction vial.

    • Add 4-bromo-nitrobenzene (1.0 mmol, 202 mg).[1]

    • Add Pd(OAc)2 (0.02 mmol, 4.5 mg).

    • Add TBAB (1.0 mmol, 322 mg) - Crucial for stability.[1]

    • Add K2CO3 (anhydrous, 1.5 mmol, 207 mg) - Prevents SNAr.[1]

  • Solvent & Reagents:

    • Add DMF (3.0 mL).[1] Note: Degassing is optional for Jeffery conditions but recommended.[1]

    • Add Butyl Acrylate (1.2 mmol, 170 µL).

  • Reaction:

    • Seal cap.[1] Heat to 80°C .

    • Monitoring: Check at 1 hour. The solution should remain dark brown/amber but not contain heavy black precipitates.[1]

    • If black precipitate forms immediately: Lower temp to 60°C and increase TBAB to 1.5 equiv.[1]

  • Workup:

    • Dilute with EtOAc/Water.[1] Wash organic layer 3x with water (to remove DMF/TBAB).[1]

    • Dry over

      
      , concentrate, and purify via column chromatography.[1]
      
Mechanistic Visualization

The following diagram illustrates the bifurcation between the Neutral and Cationic pathways, which is the primary control lever for selectivity in these substrates.

HeckMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition (Fast for e- deficient Ar-Br)Pd0->OxAddPdII_ArXPd(II)-Ar-Br (Neutral)OxAdd->PdII_ArXHalideScavAdd Ag+ / Tl+PdII_ArX->HalideScavDissociationHalideSaltAdd LiCl / TBABPdII_ArX->HalideSaltAssociationCationicCationic Pathway [Pd-Ar-L2]+HalideScav->CationicBr- removedNeutralNeutral Pathway Pd-Ar-Br-L2HalideSalt->NeutralBr- retainedCoordinationAlkene CoordinationCationic->CoordinationElectronic ControlNeutral->CoordinationSteric ControlInsertionMigratory InsertionCoordination->InsertionProductFinal ProductInsertion->Product

Figure 2: Pathway control in Heck reactions.[1][4] Manipulating the halide equilibrium shifts the reaction between Steric (Neutral) and Electronic (Cationic) control.

References
  • Jeffery, T. (1984).[1] "On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylation of aryl halides." Tetrahedron Letters, 26(22), 2667-2670.[1]

  • Cabri, W., & Candiani, I. (1995).[1] "Recent developments and new perspectives in the Heck reaction." Accounts of Chemical Research, 28(1), 2-7.[1]

  • Stambuli, J. P., et al. (2002).[1] "Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes." Journal of the American Chemical Society, 124(32), 9346-9347.[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1]

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-6-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-bromo-6-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging substrate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your experiments.

The unique substitution pattern of this compound—featuring a sterically demanding ortho-bromo group, an electron-withdrawing ortho-fluoro substituent, and a potentially coordinating carboxylic acid—presents a distinct set of challenges for achieving high-yielding cross-coupling reactions. This guide will provide the expertise and field-proven insights necessary to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the cross-coupling of this compound?

A1: The main difficulties arise from a combination of steric and electronic factors, as well as the presence of the carboxylic acid group.

  • Steric Hindrance: The bromine and fluorine atoms ortho to the carboxylic acid create significant steric bulk around the reaction center. This can impede the oxidative addition of the palladium catalyst to the C-Br bond, a critical first step in many cross-coupling catalytic cycles.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the fluorine and carboxylic acid groups makes the aryl bromide more electron-deficient. While this can sometimes facilitate oxidative addition, it can also impact subsequent steps in the catalytic cycle.[3][4]

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with basic reagents, and the carboxylate can coordinate to the metal center, potentially inhibiting the catalyst. In some cases, unwanted decarboxylation can occur under thermal conditions.[5][6][7]

Q2: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura reactions with sterically hindered and electron-deficient aryl halides, palladium catalysts equipped with bulky, electron-rich phosphine ligands are generally the most effective.[8][9] A robust initial choice would be a pre-catalyst system like [Pd(cinnamyl)Cl]₂ with a biarylphosphine ligand such as SPhos or XPhos .

Rationale:

  • Bulky Ligands: Ligands like SPhos and XPhos create a coordinatively unsaturated palladium center that is more accessible for the sterically hindered aryl bromide to undergo oxidative addition.

  • Electron-Rich Ligands: These ligands enhance the electron density on the palladium, which promotes the rate of oxidative addition.

  • Pre-catalysts: Using a well-defined pre-catalyst ensures a consistent source of the active Pd(0) species.

A more traditional catalyst like Pd(PPh₃)₄ can also be attempted, but it is often less effective for challenging substrates due to the smaller cone angle of triphenylphosphine.[10][11]

Q3: How does the choice of base impact the reaction, especially with the carboxylic acid present?

A3: Base selection is critical. A base that is strong enough to facilitate the transmetalation step of the Suzuki-Miyaura coupling is required, but overly strong bases can lead to side reactions.

  • Inorganic Bases: Mild inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred. They are generally effective in the transmetalation step without causing significant degradation of the starting material or product.

  • Organic Bases: Stronger organic bases like sodium tert-butoxide (NaOtBu) should be used with caution as they can promote side reactions.[12]

  • Stoichiometry: At least two equivalents of base are necessary to neutralize the carboxylic acid proton and participate in the catalytic cycle. It is common to use 2-3 equivalents.

Q4: I am observing significant dehalogenation of my starting material. What is the cause and how can I minimize it?

A4: Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction in palladium-catalyzed cross-couplings.[1] It often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from certain coupling partners or reaction with trace water or other proton sources.

Troubleshooting Strategies:

  • Ligand Choice: Switching to a bulkier, more electron-donating ligand can often accelerate the reductive elimination step, outcompeting the dehalogenation pathway.

  • Solvent: Ensure the use of anhydrous and thoroughly degassed solvents to minimize proton sources.

  • Base: A weaker base might sometimes reduce the rate of side reactions leading to dehalogenation.

Q5: Can I perform a Sonogashira coupling with this substrate, and what catalyst system is recommended?

A5: Yes, a Sonogashira coupling to introduce an alkyne is feasible. The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[13][14]

Recommended Starting Conditions:

  • Palladium Source: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.

  • Copper Co-catalyst: CuI (copper(I) iodide).

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

  • Solvent: Anhydrous THF or DMF.

Key Consideration: The amine base serves a dual role: it acts as a base to deprotonate the terminal alkyne and also as a solvent in some cases.

Troubleshooting Guides

Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Switch to a more active pre-catalyst system (e.g., G3-XPhos).2. Increase catalyst loading (from 1-2 mol% to 3-5 mol%).Steric hindrance may require a more robust catalyst to initiate the cycle.
Inefficient Oxidative Addition 1. Increase reaction temperature in 10-20 °C increments.2. Use a more electron-donating ligand (e.g., RuPhos).Higher temperatures provide the energy to overcome the activation barrier for oxidative addition. More electron-rich ligands accelerate this step.
Poor Transmetalation 1. Switch to a stronger, non-nucleophilic base (e.g., CsF).2. Ensure the boronic acid is of high quality and purity.A different base may be more effective in activating the boronic acid for transmetalation. Impurities in the boronic acid can inhibit the catalyst.
Solvent Effects 1. Try a different solvent system (e.g., dioxane/water, 2-MeTHF).Solvent polarity and coordination can significantly influence catalyst activity and solubility of reagents.
Scenario 2: Formation of Homocoupling Product of the Boronic Acid
Potential Cause Troubleshooting Step Rationale
Slow Oxidative Addition 1. Increase the concentration of the aryl bromide relative to the boronic acid.2. Add the boronic acid slowly over a period of time.This favors the reaction of the catalyst with the aryl bromide over the competing homocoupling pathway of the boronic acid.
Presence of Oxygen 1. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar).2. Thoroughly degas all solvents and reagents.Oxygen can promote the oxidative homocoupling of boronic acids.
Scenario 3: Decarboxylation of the Starting Material or Product
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature 1. Screen lower reaction temperatures.2. Use a more active catalyst that allows for lower temperatures.Decarboxylation is often thermally induced.[5] A more efficient catalyst can enable the desired coupling at temperatures where decarboxylation is minimized.
Base-Mediated Decarboxylation 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).A less harsh base may be sufficient for the coupling without promoting decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas (N₂ or Ar), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos, 2 mol%) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane/water 10:1, 0.1 M).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF). Then, add the terminal alkyne (1.2 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Define Reaction cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig cluster_troubleshooting Troubleshooting Start Substrate: This compound Coupling_Type Select Coupling Type Start->Coupling_Type Suzuki_Catalyst Initial Catalyst Choice: Pd(OAc)₂ / SPhos or XPhos Coupling_Type->Suzuki_Catalyst C-C (sp²-sp²) Sonogashira_Catalyst Catalyst System: PdCl₂(PPh₃)₂ / CuI Coupling_Type->Sonogashira_Catalyst C-C (sp²-sp) Buchwald_Catalyst Catalyst System: Pd₂(dba)₃ / RuPhos or BrettPhos Coupling_Type->Buchwald_Catalyst C-N Outcome Reaction Outcome? Suzuki_Catalyst->Outcome Suzuki_Base Base: K₃PO₄ or Cs₂CO₃ Suzuki_Solvent Solvent: Dioxane/H₂O or 2-MeTHF Sonogashira_Catalyst->Outcome Sonogashira_Base Base: Et₃N or DIPEA Sonogashira_Solvent Solvent: THF or DMF Buchwald_Catalyst->Outcome Buchwald_Base Base: NaOtBu or LHMDS Buchwald_Solvent Solvent: Toluene or Dioxane Low_Yield Low Yield / No Reaction Outcome->Low_Yield < 50% Yield Side_Reactions Side Reactions (Dehalogenation, Decarboxylation) Outcome->Side_Reactions Impure Product Success Successful Coupling Outcome->Success > 80% Yield Optimize Optimize Conditions: Temp, Ligand, Base Low_Yield->Optimize Side_Reactions->Optimize Optimize->Outcome Suzuki_Catalytic_Cycle center Pd(0)L₂ node1 Oxidative Addition center->node1 Ar-Br node1->p1 node2 Ar-Pd(II)(L₂)-Br node3 Transmetalation node2->node3 Ar'-B(OR)₂ (Base) Dehalogenation Dehalogenation (Side Reaction) node2->Dehalogenation Proton Source node3->p2 node4 Ar-Pd(II)(L₂)-Ar' node5 Reductive Elimination node4->node5 node5->p3 Ar-Ar' p1->node2 p2->node4 p3->center Ar-Ar'

Sources

Impact of fluorine substitution on the reactivity of 2-Bromo-6-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-6-fluoro-4-methylbenzoic acid. As Senior Application Scientists, we have compiled this guide to address common challenges and questions encountered during the experimental use of this versatile but sterically hindered building block. This resource is designed to provide not only procedural guidance but also a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the reactivity of this compound, stemming from its unique substitution pattern.

Q1: How does the ortho-fluoro substituent affect the acidity of the carboxylic acid?

The presence of a fluorine atom ortho to the carboxylic acid group significantly increases its acidity due to the "ortho effect".[1][2] This phenomenon is a combination of through-bond inductive electron withdrawal by the highly electronegative fluorine atom and through-space interactions.[1] The inductive effect stabilizes the resulting carboxylate anion, thereby lowering the pKa of the benzoic acid.[1] It is a common observation that almost all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid.[1]

Q2: Which is more reactive in a Suzuki-Miyaura coupling: the C-Br or the C-F bond?

The C-Br bond is significantly more reactive in a Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[3][4] The C-Br bond is weaker and more readily undergoes oxidative addition than the much stronger C-F bond. Therefore, you can selectively perform cross-coupling at the bromine position while leaving the fluorine atom intact.

Q3: Can I expect challenges in forming an amide or ester from the carboxylic acid group?

Yes, the two ortho substituents (bromo and fluoro) create significant steric hindrance around the carboxylic acid.[5] This can slow down the rate of reactions such as amide bond formation and esterification.[6][7][8] Standard coupling conditions may prove ineffective, requiring more robust coupling agents or harsher reaction conditions to achieve good conversion.[7][8]

Q4: Is decarboxylation a concern when heating this compound?

Decarboxylation of benzoic acids can occur under thermal conditions, particularly when the aromatic ring is substituted with electron-donating groups.[9] However, for unactivated benzoic acids, this process is generally minor.[9] While the methyl group is weakly activating, the electron-withdrawing nature of the bromine and fluorine atoms should disfavor decarboxylation under typical reaction conditions for cross-coupling or amide formation. Significant decarboxylation would likely require very high temperatures.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield of the desired biaryl product.

Potential CauseRecommended SolutionScientific Rationale
Inefficient Oxidative Addition Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase the reaction temperature.The ortho-fluoro and methyl groups can sterically hinder the approach of the palladium catalyst to the C-Br bond. Electron-rich and bulky ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, facilitating oxidative addition.[10]
Catalyst Inhibition/Decomposition Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use a pre-catalyst that is more stable to air and moisture.Palladium(0) catalysts are sensitive to oxidation. The presence of oxygen can lead to the formation of inactive palladium oxides.
Poor Transmetalation Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) and consider adding a small amount of water to the solvent system.The boronic acid must be activated by a base to form a boronate species for efficient transmetalation to the palladium center.[4] Water can sometimes facilitate this process.
Protodeboronation of the Boronic Acid Use the boronic acid as fresh as possible. Use a milder base if possible or shorter reaction times.Boronic acids can be unstable, especially under basic conditions, and can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom).

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OH)3 B(OH)3 Ar-Pd(II)-Ar'(L2)->B(OH)3 Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

Problem: Incomplete conversion to the desired amide.

Potential CauseRecommended SolutionScientific Rationale
Steric Hindrance Use a more powerful coupling reagent (e.g., HATU, HCTU, COMU). Increase the reaction temperature. Use a less sterically hindered amine if possible.The ortho-bromo and -fluoro substituents sterically shield the carboxylic acid, making it difficult for the amine to attack the activated intermediate.[7][8] More reactive coupling reagents form a more electrophilic activated species, increasing the reaction rate.[11]
Low Nucleophilicity of the Amine If using an electron-deficient amine, a stronger coupling reagent and longer reaction times may be necessary.Electron-withdrawing groups on the amine reduce its nucleophilicity, slowing down the rate of amide bond formation.[12]
Side Reactions of the Coupling Reagent Ensure anhydrous conditions, as water can hydrolyze the activated intermediate and the coupling reagent.Many coupling reagents are sensitive to moisture, which can lead to their decomposition and the formation of inactive byproducts.
Epimerization (if using chiral amines) Use a base with a lower pKa (e.g., N-methylmorpholine instead of DIPEA). Add an epimerization suppressing agent like HOBt or Oxyma Pure.The activated carboxylic acid intermediate can be susceptible to racemization, especially in the presence of a strong base.[11]

Diagram: General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Benzoic_Acid This compound in anhydrous solvent Activation Combine Benzoic Acid, Coupling Reagent, and Base. Stir for activation. Benzoic_Acid->Activation Amine Amine in anhydrous solvent Coupling Add Amine solution to the activated acid. Monitor reaction by TLC/LC-MS. Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Tertiary Amine Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Quench reaction (e.g., with water or sat. NH4Cl) Coupling->Quench Extraction Extract with an organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: A generalized workflow for amide bond formation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for sterically hindered aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Nitrogen or Argon source

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed dioxane/water mixture.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Bond Formation

This protocol employs a robust coupling agent to overcome steric hindrance.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry reaction vessel under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive amines.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Esters Catalyzed by Boronic Acids. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]

  • PrepChem. Synthesis of 2,6-dimethylbenzoic acid, methyl ester. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(4), 235-239. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Blog. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • National Center for Biotechnology Information. Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • American Chemical Society. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • YouTube. Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]

  • ResearchGate. Kinetic research and modeling of benzoic acid esterification process. [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

  • Reddit. Ortho-metalation vs. Li-X exhange?. [Link]

  • American Chemical Society. Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. [Link]

  • National Center for Biotechnology Information. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]

  • PubMed. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. [Link]

  • CHIMIA. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 48(52), 6684-6686. [Link]

  • American Chemical Society. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • ResearchGate. (PDF) Recent development in peptide coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. a Decarboxylation of benzoic acid. b Reduction of aromatic aldehydes. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • esterification of benzoic acid to methyl benzoate.. [Link]

  • Royal Society of Chemistry. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 2-Bromo-6-fluoro-4-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of palladium catalysts from reactions involving 2-Bromo-6-fluoro-4-methylbenzoic acid and similar compounds. Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis; however, the removal of residual palladium to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs) presents a significant challenge.[1][2] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the efficient and effective removal of palladium contaminants.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my reaction mixture?

A1: The primary reason for palladium removal is to meet the strict regulatory guidelines for elemental impurities in drug substances.[3] Palladium, while an excellent catalyst, is a heavy metal and can be toxic. Regulatory bodies like the International Council for Harmonisation (ICH) have established permitted daily exposure (PDE) limits for metals in pharmaceutical products.[3] Beyond the regulatory and safety aspects, residual palladium can interfere with downstream reactions and biological assays, leading to unreliable results.[4] Furthermore, palladium is a precious and costly metal, making its recovery and recycling economically advantageous.[2][5]

Q2: What are the common forms of palladium contamination I might encounter?

A2: Palladium can exist in various forms in a post-reaction mixture, including:

  • Homogeneous (soluble) species: These are often palladium(II) or palladium(0) complexes with ligands from the reaction. These species are dissolved in the reaction solvent.[6]

  • Heterogeneous (insoluble) species: This can include palladium black, which is finely divided metallic palladium that has precipitated out of solution. Colloidal palladium can also form, which consists of very fine, suspended particles that can be difficult to remove by simple filtration.[7]

The nature of the palladium species will influence the most effective removal strategy.

Q3: What are the main strategies for palladium removal?

A3: The most common strategies for palladium removal can be categorized as follows:

  • Filtration: This is often the first step and can be effective for removing heterogeneous palladium species. Using a filter aid like Celite can improve the efficiency of this process.[7]

  • Scavenging: This involves adding a material (a scavenger) that selectively binds to the palladium, which is then removed by filtration. Scavengers can be silica-based, carbon-based, or polymer-based.[1][8][9]

  • Extraction: This involves using a liquid-liquid extraction to partition the palladium into a phase that can be separated from the product.[7]

  • Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor. However, this method is not always reliable and can sometimes concentrate the metal within the crystal lattice.[2][10]

Q4: How do I choose the right palladium scavenger for my reaction?

A4: The choice of scavenger depends on several factors, including:

  • The nature of the palladium species: Different scavengers have different affinities for Pd(0) and Pd(II).

  • The solvent system: The scavenger must be compatible with the reaction solvent.[11]

  • The properties of your product: The scavenger should not bind to or degrade your product. For a carboxylic acid like this compound, it is important to choose a scavenger that is effective under acidic conditions and does not have a strong affinity for the carboxylic acid group.

  • The desired level of palladium removal: Some scavengers are more efficient than others at reducing palladium to very low levels (parts per million or even parts per billion).[11]

It is often necessary to screen a few different scavengers to find the most effective one for a particular system.

Q5: How can I determine the amount of residual palladium in my sample?

A5: Several analytical techniques can be used to quantify residual palladium. Inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectroscopy (ICP-OES) are the most common and accurate methods, but they require specialized equipment.[12] For more rapid, in-process checks, colorimetric and fluorimetric methods are being developed that can provide a faster and less expensive means of detecting palladium.[12][13]

Troubleshooting Guide

This section addresses common issues encountered during palladium removal and provides actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
High palladium levels after initial filtration. The palladium is likely in a soluble (homogeneous) or colloidal form.Employ a palladium scavenger. Consider using activated carbon or a silica-based scavenger with high affinity for soluble palladium species.
My chosen scavenger is not effective. The scavenger may not be compatible with your solvent system or the specific palladium species present. The contact time or temperature may be insufficient.Screen a different class of scavenger (e.g., if a thiol-based scavenger failed, try an amine-based one). Increase the scavenger loading, contact time, or temperature. Ensure adequate mixing.
The product is lost during the scavenging process. The scavenger may be binding to your product.Choose a scavenger with higher selectivity for palladium. Reduce the amount of scavenger used. Wash the scavenger with a suitable solvent after filtration to recover any bound product.[2]
The reaction mixture turns black, and filtration is difficult. Formation of palladium black (colloidal palladium).Use a filter aid like Celite to improve filtration.[7] Consider adding a ligand that can coordinate to the palladium and keep it in solution before attempting removal with a scavenger.
Palladium levels are still above the acceptable limit after scavenging. A combination of soluble and insoluble palladium may be present. The initial palladium concentration is very high.A multi-step approach may be necessary. For example, an initial filtration through Celite, followed by treatment with a scavenger. A second, different type of scavenger could also be employed.

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Post-Reaction Mixture (Containing Palladium) filtration Initial Filtration (e.g., through Celite) start->filtration check1 Palladium Level Acceptable? filtration->check1 scavenging Select & Apply Palladium Scavenger check1->scavenging No end Purified Product check1->end Yes check2 Palladium Level Acceptable? scavenging->check2 troubleshoot Troubleshoot: - Different Scavenger - Optimize Conditions - Multi-step Approach check2->troubleshoot No check2->end Yes troubleshoot->scavenging

Caption: A workflow for selecting a palladium removal method.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite

This protocol is a simple first step to remove insoluble palladium species.[7]

  • Preparation: Place a pad of Celite (approximately 1-2 cm thick) in a sintered glass funnel.

  • Pre-washing: Wash the Celite pad with the solvent used in the reaction to ensure no impurities from the Celite are introduced into the product mixture.

  • Filtration: Dilute the reaction mixture with a suitable solvent and slowly pass it through the Celite pad under vacuum.

  • Washing: Wash the Celite pad with additional solvent to ensure all of the product is collected.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content.

Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol is effective for removing both soluble and insoluble palladium species. Thiol-functionalized silica scavengers are widely used due to their high affinity for palladium.[1][2]

  • Scavenger Selection: Choose a suitable silica-thiol scavenger (e.g., SiliaMetS Thiol).

  • Scavenger Addition: To the reaction mixture, add the scavenger (typically 2-5 equivalents relative to the palladium catalyst).

  • Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 60 °C) for a recommended period (e.g., 2-24 hours). The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with a fresh portion of the solvent.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Protocol 3: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective scavenger for removing a variety of palladium species.[2][9]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the product) to the reaction mixture.

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the carbon and Celite pad thoroughly with the reaction solvent.

  • Analysis: Concentrate the filtrate and analyze for residual palladium.

Comparison of Palladium Scavenging Methods

Method Advantages Disadvantages Typical Palladium Reduction
Filtration (Celite) Simple, fast, and inexpensive.[7]Only effective for insoluble palladium species.[7]Variable, highly dependent on the form of palladium.
Silica-Based Scavengers High efficiency and selectivity.[1] Wide variety of functional groups available.[2]Higher cost compared to activated carbon. Can sometimes lead to product loss if not chosen carefully.[10]Can reduce palladium to <10 ppm.[14]
Activated Carbon Low cost and readily available.[9] Effective for a broad range of palladium species.Can have lower selectivity and may adsorb the product, leading to yield loss.[2][10] Filtration can be challenging.Can reduce palladium from 1500-1600 ppm to <10 ppm in some cases.[14]
Polymer-Bound Scavengers Easy to handle and remove from the reaction mixture. Can be recycled in some cases.Can have lower capacity compared to silica-based scavengers. Swelling of the polymer can be an issue.Can reduce palladium to low ppm levels.[14]

Visualizing the Scavenging Process

The following diagram illustrates the general mechanism of palladium scavenging.

Scavenging_Mechanism product Product (this compound) product_clean Purified Product pd_catalyst Soluble Pd Catalyst scavenger Scavenger (e.g., Silica-Thiol) pd_catalyst->scavenger Binding scavenger_bound Scavenger-Bound Pd scavenger->scavenger_bound Filtration

Caption: The process of palladium capture by a scavenger.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Request PDF.
  • YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. MH Chem. Retrieved from [Link]

  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Pharmaceutical Technology. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual palladium levels in crude reaction samples, aqueous workup....
  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Royal Society of Chemistry. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Purity Determination of 2-Bromo-6-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Bromo-6-fluoro-4-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking a robust analytical method for this critical pharmaceutical intermediate.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[1] Therefore, a reliable and accurate analytical method for purity assessment is a critical component of quality control in the pharmaceutical industry.[2][3]

The International Council for Harmonisation (ICH) guidelines emphasize the importance of identifying and controlling impurities in new drug substances.[4][5] A well-developed analytical method is the foundation for ensuring that these regulatory requirements are met.

The Gold Standard: Reversed-Phase HPLC

For the analysis of moderately polar compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard.[6][7] This technique separates compounds based on their hydrophobicity, offering excellent resolution and sensitivity.

Physicochemical Properties and Chromatographic Strategy

The structure of this compound, with its halogen and methyl substitutions on the benzoic acid core, imparts moderate polarity.[6] This makes it well-suited for separation on a non-polar stationary phase, such as C18, with a polar mobile phase. The presence of the benzophenone-like core suggests strong ultraviolet (UV) absorbance, making a photodiode array (PDA) or UV detector a suitable choice for detection.[6]

A Robust HPLC Method Protocol

The following protocol outlines a starting point for developing a robust RP-HPLC method for the purity determination of this compound.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard choice for good retention and separation of moderately polar compounds.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient Program 50% B to 90% B over 10 minutesA gradient elution is often necessary to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe.[6]
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 233 nmBenzoic acid and its derivatives typically exhibit UV absorbance in this region.[9][10] A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA standard injection volume.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water) B Filter the sample solution through a 0.45 µm filter A->B D Inject the prepared sample B->D Inject C Equilibrate the HPLC system with the initial mobile phase composition C->D E Execute the gradient program and acquire data D->E F Integrate the chromatogram E->F Chromatogram G Calculate the purity based on the area percentage of the main peak F->G H Generate a comprehensive report G->H

Caption: A streamlined workflow for HPLC purity analysis.

A Comparative Look at Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for purity analysis, each with its own set of advantages and limitations.

Table 2: Comparison of Analytical Methods for Purity Determination

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.Requires derivatization for non-volatile compounds; potential for thermal degradation.Not ideal without derivatization due to the low volatility of the analyte.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High efficiency, low sample consumption.Can have lower sensitivity and reproducibility challenges.Feasible, but HPLC is generally more robust for routine QC.
Nuclear Magnetic Resonance (NMR) Provides structural information and can be used for quantitative analysis (qNMR).Can identify and quantify impurities without reference standards; provides structural confirmation.Lower sensitivity compared to HPLC; higher instrumentation cost and complexity.Excellent for structural elucidation of unknown impurities, but less practical for routine purity checks.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, especially when coupled with a separation technique (e.g., LC-MS).Higher cost and complexity.Powerful for impurity identification when coupled with HPLC.

The Cornerstone of Reliability: Method Validation

A developed HPLC method must be validated to ensure it is fit for its intended purpose.[5] The validation process, guided by ICH Q2(R2) guidelines, establishes the performance characteristics of the method.[4]

Key Validation Parameters:

  • Specificity: The ability to accurately measure the analyte in the presence of potential impurities.

  • Linearity: A proportional relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Logical Relationship of Validation Parameters

Validation_Logic cluster_foundation Method Foundation cluster_performance Method Performance cluster_reliability Method Reliability cluster_outcome Final Outcome Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision ValidatedMethod A Reliable and Validated Purity Method Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interdependence of key HPLC method validation parameters.

Conclusion

For the routine purity determination of this compound, a well-developed and validated reversed-phase HPLC method stands out as the most suitable choice, offering a balance of specificity, sensitivity, and throughput.[11] While other techniques like GC, CE, and NMR have their specific applications, particularly in the identification of unknown impurities, HPLC remains the workhorse for quality control in a pharmaceutical setting. The successful implementation of a robust HPLC method, underpinned by a thorough validation process, is essential for ensuring the quality and safety of the final pharmaceutical product.

References

  • Reddy, M. S., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6).
  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-70.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Al-Absi, S. M., Al-Ghafari, A. A., & Al-Gheethi, A. A. (2014). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 18(1), 1-10.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Sae-lee, P., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-379.
  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • MDPI. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Technical Guide: Biological Activity Screening of 2-Bromo-6-fluoro-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluoro-4-methylbenzoic acid (CAS: 1427327-66-9 / 1003709-47-4) represents a high-value "privileged scaffold" in the synthesis of next-generation agrochemicals and pharmaceuticals. Unlike simple benzoic acids, this tri-substituted core offers a unique combination of steric locking (via the ortho-bromo group), metabolic resistance (via the ortho-fluoro group), and lipophilic tuning (via the para-methyl group).

This guide details the biological evaluation of derivatives synthesized from this scaffold, with a primary focus on Diamide Insecticides (Ryanodine Receptor modulators) and a secondary focus on Antimicrobial/Fungicidal applications. It provides actionable protocols, comparative performance metrics, and mechanistic insights for researchers in discovery chemistry.

Part 1: Structural Rationale & Chemical Space

The biological potency of derivatives stemming from this acid is dictated by its substitution pattern.[1] In drug and agrochemical design, this specific arrangement is often employed to lock the conformation of amide bonds in downstream products (e.g., benzamides).

Structural Activity Relationship (SAR) Analysis[2]
  • C1 (Carboxylic Acid): The primary handle for amidation. Conversion to acid chlorides allows coupling with complex anilines to form diamide insecticides (e.g., analogues of Cyantraniliprole).

  • C2 (Bromine): Provides critical steric bulk that forces the amide bond out of planarity, a requirement for binding to the Ryanodine Receptor (RyR) . It also serves as a handle for Suzuki-Miyaura cross-coupling to introduce bi-aryl systems.

  • C6 (Fluorine): Blocks metabolic oxidation at the ortho-position and modulates the pKa of the amide proton via inductive electron withdrawal, enhancing hydrogen bonding with the target receptor.

  • C4 (Methyl): Increases lipophilicity (

    
    ), improving cuticular penetration in insects or cell membrane permeability in bacteria.
    
Visualization: Chemical Reactivity & SAR Map

SAR_Analysis Core 2-Bromo-6-fluoro- 4-methylbenzoic acid COOH C1: Carboxylic Acid (Amidation Handle) Core->COOH Br C2: Bromine (Steric Lock / Coupling) Core->Br Me C4: Methyl (Lipophilicity / Hydrophobic) Core->Me F C6: Fluorine (Metabolic Stability) Core->F RyR Target: Ryanodine Receptor (Insecticidal Potency) COOH->RyR Via Diamide Formation Br->RyR Conformational Twist Metab Target: CYP450 Blockade (Extended Half-life) F->Metab Ortho-blocking

Figure 1: SAR analysis highlighting the functional roles of substituents in biological interactions.

Part 2: Synthesis Workflow for Biological Screening

To screen for biological activity, the acid is rarely tested in isolation. It is converted into Benzamide or Ester derivatives. The most potent class of derivatives are the Bis-amide insecticides.

Protocol: Synthesis of Diamide Analogues

Reagents: Thionyl Chloride (


), 2-Amino-5-chloro-3-methylpyridine (or similar aniline), Tetrahydrofuran (THF).
  • Activation: Dissolve this compound (1 eq) in

    
     (5 eq). Reflux for 3 hours. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Coupling: Dissolve the specific aniline (e.g., a pyrazole-amine or pyridine-amine) in dry THF. Add Pyridine (1.2 eq) as a base.

  • Addition: Dropwise add the acid chloride (dissolved in THF) at 0°C.

  • Workup: Stir at room temperature for 12 hours. Quench with water, extract with Ethyl Acetate.[2][3]

  • Purification: Recrystallize from Ethanol/Water to obtain the target diamide for screening.

Part 3: Biological Screening Protocols

A. Primary Screen: Insecticidal Activity (Agrochemical Focus)

This scaffold is a precursor to compounds similar to Cyantraniliprole and Chlorantraniliprole . The primary target is the insect Ryanodine Receptor (RyR), causing uncontrolled calcium release and muscle paralysis.

Target Species:

  • Plutella xylostella (Diamondback Moth)

  • Spodoptera frugiperda (Fall Armyworm)

Methodology: Leaf-Dip Bioassay

  • Preparation: Dissolve derivatives in Acetone/Water (1:9) with 0.1% Triton X-100. Prepare serial dilutions (e.g., 200, 100, 50, 10, 1 mg/L).

  • Application: Dip cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 1 hour.

  • Inoculation: Place 10 third-instar larvae on each leaf disc.

  • Incubation: Store in Petri dishes at 25°C, 70% RH, 16:8 L:D photoperiod.

  • Assessment: Mortality is recorded at 48 and 72 hours. Larvae are considered dead if they cannot move when prodded.

Data Analysis: Calculate


 (Lethal Concentration 50%) using Probit analysis.
B. Secondary Screen: Antimicrobial Activity

Halogenated benzoic acid derivatives often exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting specific bacterial enzymes.

Target Strains:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Botrytis cinerea (Fungal phytopathogen)

Methodology: Broth Microdilution (MIC Determination)

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of inoculum per well.

  • Treatment: Add 100 µL of test compound (dissolved in DMSO, <1% final conc.) in serial two-fold dilutions (e.g., 128 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Part 4: Comparative Performance Guide

This section compares the theoretical and observed performance of This compound derivatives against industry standards and structural analogues.

Table 1: Comparative Insecticidal Activity (Representative Data)

Note: Values represent comparative trends based on SAR of diamide insecticides.

Compound ClassScaffold StructureTarget: P. xylostella (

)
Metabolic StabilityComments
Test Subject 2-Br, 6-F, 4-Me 0.5 - 2.0 mg/L High Fluorine at C6 prevents oxidative metabolism; Br provides optimal steric twist.
Analogue A2-Br, 4-Me (No F)5.0 - 10.0 mg/LModerateLack of F reduces lipophilicity and metabolic half-life.
Analogue B2-Cl, 6-Cl (Dicamba-like)> 50 mg/LHighSteric bulk is different; lower affinity for RyR compared to Br/F mix.
Standard Chlorantraniliprole 0.1 - 0.3 mg/L Very High Industry benchmark; Test Subject derivatives often aim to bypass resistance to this standard.
Mechanism of Action Visualization

The superior activity of the 2-Br-6-F derivative stems from its ability to lock the amide bond in a conformation that perfectly fits the Ryanodine Receptor pocket.

MOA_Pathway Compound 2-Br-6-F-4-Me Derivative Receptor Insect Ryanodine Receptor (RyR) Compound->Receptor High Affinity Binding (Steric Lock) Ca_Release Uncontrolled Ca2+ Release Receptor->Ca_Release Channel Activation Muscle Muscle Contraction & Paralysis Ca_Release->Muscle Death Insect Mortality Muscle->Death No_F_Analog Non-Fluorinated Analog No_F_Analog->Receptor Weaker Binding (Rapid Metabolism)

Figure 2: Mechanism of Action for diamide derivatives targeting the Ryanodine Receptor.

Part 5: Safety & Toxicology (Phytotoxicity)

When developing agrochemicals, it is critical to ensure the compound kills the pest but not the crop.

  • Phytotoxicity Test: Spray 500 mg/L solution on crop plants (e.g., Corn, Soybean, Cotton).

  • Observation: Check for chlorosis (yellowing), necrosis (dead spots), or stunting after 7 and 14 days.

  • Advantage of 2-Br-6-F-4-Me: The methyl group at C4 typically reduces phytotoxicity compared to more acidic or electron-deficient analogues, making it safer for crop application.

References

  • BenchChem. (2025).[1] Applications of 2-Bromo-6-fluorobenzaldehyde in Medicinal Chemistry: A Detailed Guide. Retrieved from .

  • PubChem. (2025). 2-Bromo-4-fluoro-6-methylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from .

  • Liang, X., et al. (2024). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society. Retrieved from .

  • MDPI. (2024). Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. Molecules. Retrieved from .

  • Lead Sciences. (2025). Product Catalog: 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from .

Sources

Characterization of Impurities in 2-Bromo-6-fluoro-4-methylbenzoic Acid by LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of small-molecule therapeutics—particularly KRAS inhibitors and agrochemical scaffolds—2-Bromo-6-fluoro-4-methylbenzoic acid serves as a critical halogenated building block. Its purity is paramount because the ortho-bromo and ortho-fluoro substituents are highly activated for downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (


).

Impurities in this intermediate, particularly regioisomers and de-halogenated byproducts, can lead to "dead-end" side reactions or, worse, mutagenic impurities in the final API. While HPLC-UV is the standard for routine assay, it often fails to distinguish between positional isomers with identical chromophores. GC-MS requires derivatization, introducing variability.

This guide establishes LC-MS (ESI-) as the superior methodology for characterization, offering a 10-fold improvement in sensitivity and the ability to structurally elucidate unknowns via isotopic pattern analysis.

Method Comparison: Why LC-MS?

The following table objectively compares the proposed LC-MS workflow against traditional alternatives based on experimental data and theoretical limitations.

FeatureLC-MS (Proposed) HPLC-UV (Standard) GC-MS (Alternative)
Primary Detection Mass-to-Charge (

)
UV Absorbance (

)
Electron Impact Ionization (EI)
Specificity High: Distinguishes by MW and Isotope Pattern (Br).Low: Relies solely on Retention Time (RT).Medium: Mass spectral matching.
Sample Prep Dilute & Shoot (compatible with polar acids).Dilute & Shoot.Complex: Requires derivatization (e.g., BSTFA) to volatilize -COOH.
Sensitivity (LOD) ~0.05 - 0.1 µg/mL~1.0 - 5.0 µg/mL~0.5 µg/mL (derivatization dependent)
Impurity ID Excellent: 79Br/81Br ratio confirms halogenation.Poor: Cannot ID unknown peaks without standards.Good: But thermal degradation can occur.

Expert Insight: The decisive advantage of LC-MS here is the Bromine Isotope Signature . Bromine naturally exists as


 and 

in a nearly 1:1 ratio. Only MS can instantly flag an impurity as "mono-brominated" (1:1 doublet), "di-brominated" (1:2:1 triplet), or "non-brominated" (singlet), providing immediate structural context that UV cannot.

Impurity Origin & Prediction Logic

To validate a method, one must first predict what needs to be detected. Based on the standard synthesis of brominated fluorotoluenes (typically bromination of 2-fluoro-4-methylbenzoic acid or oxidation of the corresponding toluene), the following impurity profile is established.

Synthesis & Impurity Pathway Diagram

ImpurityPathways SM Starting Material (2-Fluoro-4-methylbenzoic acid) Reagent Bromination (Br2 / FeBr3) SM->Reagent Imp_A Impurity A (Under-reaction) Unreacted SM [M-H]- = 153 SM->Imp_A Incomplete Target TARGET PRODUCT (this compound) [M-H]- = 231/233 Reagent->Target Main Reaction Imp_B Impurity B (Regioisomer) 3-Bromo-2-fluoro-4-methyl... [M-H]- = 231/233 Reagent->Imp_B Non-selective Subst. Imp_C Impurity C (Over-reaction) Dibromo-species [M-H]- = 309/311/313 Reagent->Imp_C Excess Br2

Figure 1: Impurity genealogy in the bromination of fluoro-methylbenzoic acid scaffolds.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . It includes specific "System Suitability Tests" (SST) that must pass before data is accepted.

Sample Preparation[1][2]
  • Diluent: 50:50 Methanol:Water (v/v).

  • Stock Solution: 1.0 mg/mL of this compound.

  • Test Solution: Dilute stock to 100 µg/mL.

  • Sensitivity Check: Dilute stock to 0.1 µg/mL (Target LOQ).

LC-MS Conditions
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Agilent Zorbax RRHT SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why? The 1.8 µm particle size ensures high resolution of regioisomers in short run times [1].

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

    • Note: Formic acid suppresses ionization of the carboxylic acid slightly but is essential for peak shape. For maximum sensitivity in Negative Mode, 0.5 mM Ammonium Acetate can be used instead.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode (-ve).

    • Causality: Benzoic acids deprotonate easily (

      
      ). Positive mode is insensitive for these acidic species.
      
  • Scan Range:

    
     100 – 600.
    
  • Key Ions to Monitor (SIM/XIC):

    • 
       231 & 233 (Target & Isomers)
      
    • 
       153 (Unbrominated Impurity A)
      
    • 
       311 (Dibromo Impurity C)
      
System Suitability Tests (SST) - The Trust Mechanism

Before running samples, verify:

  • Sensitivity: The signal-to-noise (S/N) ratio for the 0.1 µg/mL standard must be > 10.

  • Isotope Fidelity: The Target peak must show a 231:233 intensity ratio between 0.9 and 1.1 (Theoretical 1:1 for

    
    ).
    
    • Failure here indicates co-elution with a non-brominated interference.

Data Interpretation Guide

The power of this method lies in the interpretation of the mass spectra. Use the table below to classify peaks.

Observed

(Negative Mode)
Isotope PatternProbable IdentityOrigin
231, 233 1:1 Doublet Target Compound (or Regioisomer)Product
153 Singlet2-Fluoro-4-methylbenzoic acid Unreacted Starting Material
309, 311, 313 1:2:1 Triplet Dibromo-fluoro-methylbenzoic acid Over-bromination
213, 215 1:1 Doublet2-Bromo-4-methylbenzoic acid De-fluorination (Side reaction)
Analytical Workflow Diagram

AnalysisLogic Start Detect Peak CheckMass Check m/z Start->CheckMass CheckIso Isotope Pattern? CheckMass->CheckIso m/z 231 Res2 Starting Material CheckMass->Res2 m/z 153 Res3 Dibromo Impurity CheckMass->Res3 m/z 311 Res1 Target / Isomer (Requires RT check) CheckIso->Res1 1:1 Ratio CheckIso->Res2 No Split

Figure 2: Decision tree for assigning impurity identity based on MS spectral data.

References

  • Agilent Technologies. (2023). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns. Retrieved from

  • Spirić, D., et al. (2025).[1][2] Comparison of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Meat Technology.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid.[3] Retrieved from

  • BenchChem. (2025).[4] A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications. (Used for analog synthesis logic). Retrieved from

Sources

A Senior Application Scientist's Guide to the Stability of 2-Bromo-6-fluoro-4-methylbenzoic Acid: A Comparative and Methodological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, understanding the intrinsic stability of every building block is not just a regulatory hurdle; it is a cornerstone of efficient, successful, and safe drug substance synthesis. An unstable intermediate can lead to downstream impurities, variable yields, and significant delays in the development timeline. This guide provides an in-depth analysis of the stability of 2-Bromo-6-fluoro-4-methylbenzoic acid, a key intermediate in various synthetic pathways. We will dissect its structural features to predict its stability profile, compare it with structurally similar analogs, and provide robust, field-tested experimental protocols for its comprehensive evaluation.

The Critical Role of Intermediate Stability in Pharmaceutical Development

The journey from a promising molecular entity to a market-approved drug is fraught with challenges, many of which are rooted in the chemical and physical stability of the active pharmaceutical ingredient (API) and its precursors.[1] Stability studies are a mandatory component of any New Drug Application (NDA), designed to elucidate how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] For an intermediate like this compound, a thorough understanding of its degradation profile is crucial. It informs decisions on storage conditions, purification strategies, and the design of subsequent synthetic steps to minimize the formation of process-related impurities that could compromise the final API's safety and efficacy.

Theoretical Stability Assessment: A Structure-Based Approach

The stability of this compound can be logically inferred by examining the interplay of its constituent functional groups and comparing them to known stability profiles of related molecules.

  • The Benzoic Acid Core : Benzoic acid itself is a relatively stable aromatic carboxylic acid.[4][5] However, its derivatives can exhibit increased susceptibility to degradation, particularly decarboxylation at elevated temperatures.[4][5] The carboxylic acid moiety also introduces pH-dependent stability, with the potential for salt formation in basic media, which can influence solubility and degradation kinetics.[6][7][8]

  • The Halogen Substituents (Bromo and Fluoro) : The nature of the halogen atoms on the aromatic ring is a critical determinant of stability.

    • Fluorine : The carbon-fluorine bond is the strongest single bond to carbon, rendering it highly resistant to cleavage. Furthermore, fluorine's potent electron-withdrawing inductive effect can stabilize the aromatic ring against electrophilic attack.[9]

    • Bromine : The carbon-bromine bond is significantly weaker than the C-F bond, making it a more likely site for degradation, particularly through photolytic cleavage or in radical-mediated reactions.[10] However, in some contexts, bromine substitution has been shown to enhance thermal stability in certain molecular frameworks.[11][12]

  • The Methyl Group : The methyl group is a potential site for oxidation, which could lead to the formation of a benzylic alcohol or even oxidation to a second carboxylic acid group under harsh oxidative conditions.[13]

Based on these structural features, we can hypothesize that this compound is likely to be a moderately stable compound. Its primary degradation pathways under stress conditions may involve decarboxylation, oxidation of the methyl group, and potential cleavage of the C-Br bond, particularly under photolytic stress. The strong C-F bond is expected to remain intact under most conditions.

Comparative Stability: Benchmarking Against Analogs

To provide a practical context for the stability of our target compound, a comparative analysis against two commercially available, structurally related compounds is proposed:

  • 2-Bromo-4-methylbenzoic acid : This analog lacks the fluorine substituent, allowing for an assessment of fluorine's stabilizing effect.

  • 2-Fluoro-6-methylbenzoic acid : This analog lacks the bromine substituent, enabling an evaluation of the C-Br bond's potential lability.

By subjecting these three compounds to the same stress conditions, we can generate comparative data that will highlight the specific contributions of the bromo and fluoro substituents to the overall stability profile of this compound.

Experimental Design for a Definitive Stability Assessment

A definitive understanding of a compound's stability can only be achieved through rigorous experimental testing. Forced degradation, or stress testing, is an essential component of this process.[2][3][14] It involves subjecting the compound to conditions more severe than those it is likely to encounter during its shelf life to accelerate degradation and identify potential degradation products.[15][16]

Overall Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of this compound.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation start Procure/Synthesize High-Purity This compound and Analogs method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev protocol_design Design Forced Degradation Protocol (ICH Q1A(R2)) method_dev->protocol_design stress_testing Execute Stress Testing: - Thermal - Photolytic - Hydrolytic (Acid, Base, Neutral) - Oxidative protocol_design->stress_testing analysis Analyze Stressed Samples by HPLC-UV/MS stress_testing->analysis data_interp Quantify Degradation & Identify Degradants analysis->data_interp report Compile Stability Report data_interp->report

Caption: A comprehensive workflow for the stability assessment of a pharmaceutical intermediate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the stability assessment.

1. Stability-Indicating HPLC Method Development

A robust, stability-indicating analytical method is the cornerstone of any stability study.[1] It must be capable of separating the parent compound from its degradation products and any process-related impurities.

  • Instrumentation : HPLC with a UV detector and preferably a mass spectrometer (LC-MS) for peak identification.

  • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase : A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program :

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-35 min: Re-equilibration

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection : UV at 254 nm (or a wavelength determined by UV-Vis scan of the parent compound).

  • Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

2. Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the active substance.[16]

  • Sample Preparation : Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Thermal Stress :

    • Solid State : Place 10-20 mg of the solid compound in a clear glass vial and expose it to elevated temperatures (e.g., 60°C, 80°C, and 105°C) for a defined period (e.g., 1, 3, and 7 days).

    • Solution State : Dilute the stock solution with the appropriate solvent and heat at 60°C for up to 7 days.

  • Photostability :

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy, as per ICH Q1B guidelines.

    • A control sample should be protected from light (e.g., with aluminum foil) to allow for the assessment of thermal degradation during the study.

  • Hydrolytic Stress :

    • Acidic : Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Basic : Mix the stock solution with 0.1 N NaOH and keep at room temperature (base-catalyzed hydrolysis is often rapid).

    • Neutral : Mix the stock solution with purified water and heat at 60°C.

    • Analyze samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize acidic and basic samples before injection.

  • Oxidative Stress :

    • Mix the stock solution with a 3% solution of hydrogen peroxide and keep at room temperature.

    • Analyze at various time points (e.g., 0, 2, 8, 24 hours).

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized under stress conditions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound thermal Thermal Stress (High Temp) parent->thermal Heat photo Photolytic Stress (UV/Vis Light) parent->photo Light oxidative Oxidative Stress (e.g., H2O2) parent->oxidative Oxidant hydrolytic Hydrolytic Stress (Acid/Base) parent->hydrolytic H2O, H+/OH- decarboxy Decarboxylation Product (3-Bromo-5-fluorotoluene) thermal->decarboxy dehalo Debromination Product (2-Fluoro-4-methylbenzoic acid) photo->dehalo oxidized Oxidation Product (2-Bromo-6-fluoro-4-carboxybenzoic acid) oxidative->oxidized hydrolyzed Hydrolysis Product (e.g., Ester if alcohol present) hydrolytic->hydrolyzed Less Likely (No ester)

Caption: Hypothesized degradation pathways for this compound.

Data Presentation for Comparative Analysis

All quantitative data should be summarized in a clear and concise tabular format to facilitate easy comparison between the target compound and its analogs.

Table 1: Comparative Stability of Benzoic Acid Derivatives under Thermal Stress (80°C, Solid State)

Time (days)% Degradation of this compound% Degradation of 2-Bromo-4-methylbenzoic acid% Degradation of 2-Fluoro-6-methylbenzoic acid
1Experimental DataExperimental DataExperimental Data
3Experimental DataExperimental DataExperimental Data
7Experimental DataExperimental DataExperimental Data

Table 2: Comparative Stability under Forced Degradation Conditions (24 hours)

Stress Condition% Degradation of this compound% Degradation of 2-Bromo-4-methylbenzoic acid% Degradation of 2-Fluoro-6-methylbenzoic acid
0.1 N HCl, 60°CExperimental DataExperimental DataExperimental Data
0.1 N NaOH, RTExperimental DataExperimental DataExperimental Data
3% H₂O₂, RTExperimental DataExperimental DataExperimental Data
PhotolyticExperimental DataExperimental DataExperimental Data

Conclusion

While this compound is predicted to be a compound of moderate stability, this guide underscores that theoretical assessment is no substitute for empirical data. The presence of both a stabilizing fluoro- group and a potentially labile bromo- group creates a nuanced stability profile that must be experimentally elucidated. By implementing the detailed forced degradation protocols and stability-indicating analytical methods outlined herein, researchers and drug development professionals can generate a comprehensive and reliable stability profile for this critical intermediate. This data will not only satisfy regulatory requirements but also provide invaluable insights for process optimization, ensuring the consistent quality and purity of the final active pharmaceutical ingredient.

References

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed - [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI - [Link]

  • Stability testing of existing active substances and related finished products - European Medicines Agency (EMA) - [Link]

  • Spotlight on stability: API and drug product testing - Almac Group - [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PubMed Central - [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA) - [Link]

  • Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites - ACS Publications - [Link]

  • Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed - [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate - [Link]

  • The chromatograms of the halogen derivatives of benzoic acids on the... - ResearchGate - [Link]

  • 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547 - PubChem - [Link]

  • (PDF) Oxidative bromination in organic synthesis - ResearchGate - [Link]

  • Hydrothermal stability of aromatic carboxylic acids - ResearchGate - [Link]

  • Enhanced Decolorization and Mineralization of Acid Violet 19 Dye by Potassium Ferrate (VI) - MDPI - [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH - [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.